molecular formula C4H8NO3- B1259841 2-(2-Aminoethoxy)acetate

2-(2-Aminoethoxy)acetate

Cat. No.: B1259841
M. Wt: 118.11 g/mol
InChI Key: GNRLUBOJIGSVNT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethoxy)acetate, also known as 2-(2-Aminoethoxy)acetate, is a useful research compound. Its molecular formula is C4H8NO3- and its molecular weight is 118.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aminoethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminoethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8NO3-

Molecular Weight

118.11 g/mol

IUPAC Name

2-(2-aminoethoxy)acetate

InChI

InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7)/p-1

InChI Key

GNRLUBOJIGSVNT-UHFFFAOYSA-M

Canonical SMILES

C(COCC(=O)[O-])N

Synonyms

2-(2-aminoethoxy)acetate
2-(2-aminoethoxy)acetic acid

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 2-(2-Aminoethoxy)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)acetate, also known as 8-Amino-3,6-dioxaoctanoic acid or Amino-PEG2-acetic acid, is a hydrophilic, bifunctional linker molecule increasingly utilized in pharmaceutical and biotechnology applications.[1][2] Its unique structure, featuring a primary amine, a carboxylic acid, and a flexible di-ethylene glycol spacer, makes it a valuable component in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[3][4] Understanding its solubility in a variety of organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-(2-Aminoethoxy)acetate, offering a framework for its use in research and development. While extensive quantitative solubility data is not widely published, this document will equip the user with the foundational knowledge and detailed experimental protocols to determine its solubility in their specific applications.

Introduction to 2-(2-Aminoethoxy)acetate

2-(2-Aminoethoxy)acetate is a white to off-white crystalline powder with a molecular weight of 163.17 g/mol .[5][6] Its structure combines the key features of an amino acid and a short polyethylene glycol (PEG) chain, bestowing upon it a distinct set of physicochemical properties. The presence of the amine and carboxylic acid groups allows for a zwitterionic character, while the ether linkages of the PEG spacer contribute to its hydrophilicity and flexibility.[2][7] This unique combination of functionalities makes it an ideal linker for conjugating different molecular entities, enhancing the aqueous solubility and pharmacokinetic properties of the resulting conjugates.[4]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a function of the intermolecular forces between the solute and the solvent.[8] For 2-(2-Aminoethoxy)acetate, its solubility in organic solvents is dictated by a balance of its polar and non-polar characteristics.

Physicochemical Properties Influencing Solubility
PropertyValueSource
Molecular FormulaC6H13NO4[6]
Molecular Weight163.17 g/mol [6]
AppearanceWhite to off-white crystalline powder[5]
Melting Point124.0 to 128.0 °C[]
XLogP3-3.7[6]
Hydrogen Bond Donor Count3[6]
Hydrogen Bond Acceptor Count5[6]

The highly negative XLogP3 value indicates a strong hydrophilic character, suggesting a preference for polar solvents.[6] The presence of multiple hydrogen bond donors and acceptors further supports its potential for high solubility in protic and polar aprotic solvents.

Solvent Classification and Expected Solubility

Organic solvents can be broadly classified as polar protic, polar aprotic, and non-polar. The expected solubility of 2-(2-Aminoethoxy)acetate in these classes is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the structure of 2-(2-Aminoethoxy)acetate with its amine, carboxylic acid, and ether oxygens, strong interactions through hydrogen bonding are expected, leading to good solubility.[]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like DMSO and DMF are known for their ability to dissolve a wide range of polar organic molecules, and it is anticipated that 2-(2-Aminoethoxy)acetate will exhibit at least moderate solubility in these solvents.[]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. Due to the highly polar nature of 2-(2-Aminoethoxy)acetate, it is expected to have very low solubility in non-polar solvents.[8]

Caption: Predicted solubility of 2-(2-Aminoethoxy)acetate based on solvent polarity.

Qualitative and Estimated Quantitative Solubility Data

While comprehensive quantitative data is scarce in the literature, some qualitative information and estimations for closely related compounds are available.

SolventSolvent ClassQualitative SolubilityEstimated Quantitative Solubility (mg/mL)Source
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly SolubleNot specified[]
MethanolPolar ProticSlightly SolubleNot specified[]
EthanolPolar ProticSoluble (for related PEG-acid)> 10 (for m-PEG5-CH2COOH)[10]
AcetonePolar AproticSoluble (for related PEG-acid)Not specified[10]
WaterPolar ProticSolubleNot specified[11]

It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility can vary. The data for m-PEG5-CH2COOH provides a useful, albeit estimated, reference point for ethanol. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10] This section provides a detailed, step-by-step protocol for this method, followed by common analytical techniques for quantification.

Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the saturation concentration of 2-(2-Aminoethoxy)acetate in a specific organic solvent at a controlled temperature.

Materials:

  • 2-(2-Aminoethoxy)acetate (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of 2-(2-Aminoethoxy)acetate and add it to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

    • For finely suspended particles, centrifugation of the vial can be performed to facilitate separation.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Dilution and Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using an appropriate analytical technique (see Section 4.2).

Shake_Flask_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-48h with agitation) A->B C 3. Phase Separation (Settle or Centrifuge) B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (HPLC or UV/Vis) E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification Methods

HPLC is a highly sensitive and specific method for determining the concentration of 2-(2-Aminoethoxy)acetate.

  • Principle: The diluted sample is injected into an HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected by a UV detector.

  • Methodology:

    • Standard Preparation: Prepare a series of standard solutions of 2-(2-Aminoethoxy)acetate of known concentrations in the mobile phase.

    • Calibration Curve: Inject the standard solutions into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted sample and record the peak area.

    • Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

For a less complex matrix where 2-(2-Aminoethoxy)acetate is the only absorbing species, UV/Vis spectroscopy offers a simpler and faster method.

  • Principle: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for 2-(2-Aminoethoxy)acetate. According to the Beer-Lambert law, absorbance is directly proportional to concentration.

  • Methodology:

    • Determine λmax: Scan a solution of 2-(2-Aminoethoxy)acetate across a range of UV wavelengths to determine the λmax.

    • Standard Preparation and Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve.

    • Sample Analysis and Concentration Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration, then calculate the original solubility.

Practical Applications and Field-Proven Insights

  • In Drug Conjugation Reactions: The solubility of 2-(2-Aminoethoxy)acetate in common reaction solvents such as DMF and DMSO is a critical factor. Ensuring complete dissolution is necessary for homogenous reaction kinetics and to avoid side reactions. If solubility is limited, a co-solvent system or gentle heating may be employed, though stability at elevated temperatures should be verified.

  • Purification: During work-up and purification (e.g., chromatography or crystallization), understanding the solubility in various solvents is essential for efficient separation from reactants and byproducts. For instance, its poor solubility in non-polar solvents can be exploited for precipitation.

  • Formulation: For final drug product formulation, the solubility in pharmaceutically acceptable solvents or co-solvent systems will dictate the achievable concentration and stability of the formulation.

Conclusion

2-(2-Aminoethoxy)acetate is a key building block in modern drug development, and a thorough understanding of its solubility is crucial for its effective application. While quantitative solubility data in a wide range of organic solvents is not extensively documented, this guide provides a robust theoretical framework and detailed experimental protocols to empower researchers to determine this critical parameter. By leveraging the principles of "like dissolves like" and employing standardized methods such as the shake-flask protocol, scientists can obtain reliable solubility data to optimize their synthetic, purification, and formulation processes, thereby accelerating the development of novel therapeutics.

References

  • Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethoxy)acetic acid. Retrieved from [Link]

  • Arakawa, T., & Timasheff, S. N. (1983). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Biochemistry, 22(26), 6536–6544. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Retrieved from [Link]

Sources

Engineering Precision: The Fundamental Characteristics of Short Hydrophilic Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of targeted therapeutics accelerates, the structural bridge between a targeting moiety and its payload—the linker—has evolved from a passive tether into a dynamic, pharmacologically active component. In the development of Antibody-Drug Conjugates (ADCs), Fragment-Drug Conjugates (FDCs), and Proteolysis Targeting Chimeras (PROTACs), short hydrophilic linkers have emerged as a foundational technology.

As a Senior Application Scientist, I approach linker selection not as a mere chemical necessity, but as a critical determinant of a molecule’s thermodynamic stability, target engagement, and systemic clearance. This whitepaper deconstructs the fundamental characteristics of short hydrophilic linkers, elucidating the mechanistic causality behind their design and providing self-validating methodologies for their integration.

Physicochemical Masking and LogD Modulation

The primary barrier in designing high-Drug-to-Antibody Ratio (DAR) conjugates is the inherent lipophilicity of potent payloads like exatecan or monomethyl auristatin E (MMAE). When conjugated via traditional aliphatic linkers, these hydrophobic payloads drive intermolecular aggregation and trigger rapid hepatic clearance[1].

Short hydrophilic linkers—most commonly discrete polyethylene glycol (PEG) chains ranging from PEG2 to PEG12—act as a thermodynamic buffer. By integrating highly hydrated ethylene glycol repeating units, they "mask" the hydrophobic payload, fundamentally shifting the conjugate's partition coefficient (LogD)[2]. This physicochemical masking prevents non-specific interactions with serum proteins and reticuloendothelial system (RES) receptors, ensuring the therapeutic remains stable and active in the bloodstream[3].

PK_Impact HighDAR Hydrophobic Payload (High DAR) Masking Physicochemical Masking (LogD Modulation) HighDAR->Masking ShortPEG Short Hydrophilic Linker (e.g., PEG8) ShortPEG->Masking Clearance Reduced Hepatic Clearance & Minimized Aggregation Masking->Clearance Efficacy Enhanced Therapeutic Index (Optimized PK/PD) Clearance->Efficacy

Logical flow demonstrating how short hydrophilic linkers optimize ADC pharmacokinetics.

Steric Precision and Binding Site Preservation

A critical question in linker engineering is: Why short? While long polymeric chains (e.g., PEG24+) maximize aqueous solubility, they introduce an excessive hydrodynamic radius. This large volume can sterically hinder the antibody's paratope, drastically reducing antigen binding affinity.

Short linkers strike an optimal balance. In the context of single-chain variable fragments (scFvs) and FDCs, short hydrophilic linkers are absolutely mandatory to achieve high DARs without causing steric occlusion of the antigen-binding site[4]. Furthermore, architectural positioning is paramount. Empirical data demonstrates that pendant or branched PEG configurations—where the hydrophilic chain extends laterally from the main linker axis—yield slower systemic clearance rates and superior physical stability compared to purely linear formats[5].

Pharmacokinetic (PK) and Pharmacodynamic (PD) Synergy

The integration of a short hydrophilic linker intrinsically improves the in vivo stability of site-specific ADCs. Interestingly, this effect operates synergistically with, but independently of, mere hydrophobicity improvements, suggesting that the structural flexibility of PEG also protects the conjugation site from proteolytic degradation[6].

FDA-approved therapeutics validate this paradigm. For instance, Zynlonta® (loncastuximab tesirine) utilizes a discrete PEG8 chain within its linker architecture to maintain solubility and systemic stability prior to cathepsin B-mediated intracellular cleavage[7].

Quantitative Data Summarization: Linker Architecture vs. ADC Properties

To facilitate rational design, the following table summarizes the quantitative and qualitative impacts of various linker architectures on conjugate behavior.

Linker ArchitectureHydrophilicity (LogD Impact)Aggregation Propensity (High DAR)Systemic Clearance RateOptimal Application
Aliphatic / Alkyl Low (Increases lipophilicity)High (>15% HMW species)Rapid (Hepatic uptake)Low DAR (≤2) ADCs
Short Linear PEG (PEG2-PEG8) High (Strong masking)Low (<5% HMW species)Moderate to SlowStandard ADCs, scFv FDCs
Pendant/Branched PEG Very HighVery Low (<2% HMW species)Very SlowHigh DAR (8+) ADCs
Peptidic (e.g., Val-Cit) ModerateModerateModerateCleavable prodrug systems

Experimental Methodology: Self-Validating Site-Specific Conjugation

As an Application Scientist, I mandate that every bioconjugation workflow must be a self-validating system . Relying solely on end-point analysis risks catastrophic batch failure. The following protocol details the site-specific conjugation of a PEG8-Val-Cit-PABC-MMAE linker-payload to an engineered cysteine residue (e.g., THIOMAB™), incorporating inline quality control (QC) gates to establish mechanistic causality.

Phase 1: Mild Reduction and Stoichiometric Control
  • Buffer Exchange: Prepare the engineered mAb (10 mg/mL) in Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.2). Causality: EDTA chelates trace metals, preventing spontaneous thiol oxidation.

  • Reduction: Add 2.0 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 2 hours at 37°C.

  • Validation Gate 1 (Ellman’s Assay): Quantify free thiols using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Causality: This ensures exactly two free thiols per mAb are available, preventing off-target conjugation and heterogeneous DAR profiles.

Phase 2: Conjugation and Kinetic Monitoring
  • Linker Addition: Add 3.0 molar equivalents of the maleimide-PEG8-payload (dissolved in 10% v/v DMSO) dropwise under gentle agitation. Incubate at 22°C for 1 hour.

  • Validation Gate 2 (RP-HPLC): Pull a 10 µL aliquot, quench with N-acetylcysteine, and analyze via Reversed-Phase HPLC. Causality: Real-time monitoring of the unreacted light/heavy chains confirms reaction completion before proceeding to purification.

Phase 3: Quenching, Purification, and Final QC
  • Quenching: Add a 5-fold molar excess of N-acetylcysteine to quench unreacted maleimide-PEG8-payload.

  • Purification: Remove small molecules via Tangential Flow Filtration (TFF) using a 30 kDa MWCO cassette, exchanging into Formulation Buffer (20 mM Histidine, 8% Sucrose, pH 6.0).

  • Validation Gate 3 (HIC & SEC-MALS):

    • Perform Hydrophobic Interaction Chromatography (HIC) to confirm a homogeneous DAR 2 profile.

    • Perform Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to confirm monomeric purity (>98%) and the absence of aggregation.

Workflow Reduction 1. mAb Reduction (TCEP) Val1 QC: Ellman's Assay (Thiol Quantification) Reduction->Val1 Conjugation 2. Site-Specific Conjugation (PEG-Maleimide) Reduction->Conjugation Val2 QC: RP-HPLC (Reaction Kinetics) Conjugation->Val2 Purification 3. Purification (TFF / SEC) Conjugation->Purification FinalQC 4. Final Validation (HIC, SEC-MALS, MS) Purification->FinalQC

Self-validating bioconjugation workflow for short hydrophilic linker-payloads.

Conclusion

The strategic implementation of short hydrophilic linkers represents a triumph of rational drug design. By carefully modulating chain length and architecture, developers can thermodynamically mask highly potent, lipophilic payloads without sacrificing the steric freedom required for high-affinity target engagement. When coupled with self-validating manufacturing protocols, these linkers ensure the production of homogeneous, stable, and highly efficacious bioconjugates.

Sources

2-(2-Aminoethoxy)acetate (AEEA) and Derivatives: A Comprehensive Guide to Safety, Handling, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Aminoethoxy)acetic acid (AEEA), commonly utilized in its protected form as Fmoc-AEEA-OH, is a highly versatile mini-PEG (PEG1/PEG2) linker fundamental to modern drug development. By bridging the gap between traditional aliphatic linkers and macromolecular PEGylation, AEEA has become indispensable in the synthesis of GLP-1 receptor agonists, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs). This whitepaper provides an authoritative analysis of AEEA’s physicochemical properties, hazard profiles, and field-proven methodologies, ensuring researchers can handle and integrate this critical building block with maximum efficacy and safety.

Chemical Profiling & The Causality of Linker Selection

The strategic selection of AEEA over traditional alkyl linkers (such as aminohexanoic acid) is driven by fundamental thermodynamics and solvation chemistry.

The Mechanistic Advantage: The inclusion of an ether oxygen within the aliphatic chain fundamentally alters the molecule's hydration shell. During Solid-Phase Peptide Synthesis (SPPS), pure hydrocarbon linkers drive hydrophobic collapse, leading to inter-chain β -sheet formation and sequence truncation. In contrast, the oxygen atom in AEEA acts as a potent hydrogen bond acceptor. This maintains optimal solvation in polar aprotic solvents (e.g., DMF) and disrupts secondary structure aggregation.

In physiological environments, this hydration increases the hydrodynamic radius of the therapeutic conjugate. For drugs like semaglutide, AEEA acts as a critical spacer that projects the fatty acid moiety away from the peptide backbone, preventing steric clashes with the GLP-1 receptor while simultaneously shielding the peptide from rapid proteolytic degradation[1].

Hazard Assessment and Safety Handling

While free AEEA[1] is generally stable, researchers predominantly handle the Fmoc-protected variant (Fmoc-AEEA-OH)[2]. Proper handling requires an understanding of the chemical vulnerabilities inherent to PEGylated structures.

Toxicity and GHS Classification

According to standardized Safety Data Sheets (SDS)[3], Fmoc-AEEA-OH is classified under the Globally Harmonized System (GHS) as a combustible solid and a recognized irritant:

  • Skin Irritation 2 (H315): Causes skin irritation.

  • Eye Irritation 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.

Causality of Storage Requirements

Fmoc-AEEA-OH must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) [2]. The causality behind this strict requirement lies in the susceptibility of the ether linkage to auto-oxidation. Prolonged exposure to atmospheric oxygen and light generates hydroperoxides at the carbon adjacent to the ether oxygen. If a degraded linker is used in SPPS, these peroxides can prematurely cleave sensitive protecting groups or oxidize methionine/cysteine residues in the target peptide, ruining the entire synthesis batch.

Engineering Controls and PPE
  • Ventilation: All weighing and transfer operations must occur within a certified chemical fume hood to mitigate inhalation risks (H335).

  • PPE: Nitrile gloves (double-gloving recommended during large-scale transfers), safety goggles, and a standard laboratory coat.

  • Spill Management: Sweep up solid spills avoiding dust formation. Wash the area with a polar solvent (e.g., methanol or water) to dissolve residual hydrophilic linker, followed by standard hazardous waste disposal.

Quantitative Data Summaries

Table 1: Physicochemical and Safety Data Comparison
Property2-(2-Aminoethoxy)acetic acid (Free Base)Fmoc-AEEA-OH (Protected Linker)
CAS Number 10366-71-9[1]166108-71-0[2]
PubChem CID 11170956[1]N/A (Complex derivative)
Molecular Weight 119.12 g/mol [1]385.41 g/mol [2]
Appearance Colorless to light yellow liquid/solidWhite to off-white crystalline powder[2]
Solubility Water, MethanolDMF, DMSO, Dichloromethane (DCM)
GHS Hazards H314 (Supplier dependent) / Not classified[3]H315, H319, H335[2]
Storage Room Temperature, dry2–8°C, Inert Atmosphere[2]
Table 2: Troubleshooting AEEA Workflows
Observation / IssueMechanistic CauseCorrective Action
Positive Kaiser Test (Incomplete Coupling)Steric hindrance from the flexible PEG backbone folding over the reactive amine.Implement a double-coupling cycle using highly reactive uronium salts (HATU) and extended reaction times.
Fmoc Removal Failure Aggregation of the growing peptide chain despite the AEEA spacer.Introduce chaotic agents (e.g., 0.1M LiCl in DMF) to the deprotection cocktail to disrupt hydrogen bonding.
Mass Spec shows +16 Da Auto-oxidation of the ether linkage forming hydroperoxides.Discard old linker batches. Purge storage containers with Argon after every use.

Self-Validating Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-AEEA-OH

This protocol describes the integration of AEEA into a peptide backbone. It is designed as a self-validating system , utilizing a chemical feedback loop (Kaiser Test) to ensure absolute reaction completion before proceeding.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of peptide-bound resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to expose the primary amine. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-AEEA-OH and 0.38 mmol of in minimal DMF.

    • Causality Note: HATU is strictly required over weaker activators (like DIC/HOBt) to overcome the entropic penalty of the flexible AEEA backbone.

    • Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) to the mixture.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents.

    • Negative Result (Yellow): Coupling is complete. Proceed to step 5.

    • Positive Result (Blue): Coupling is incomplete. The system self-corrects by triggering a mandatory re-coupling step (Repeat Step 3).

  • Capping & Washing: Wash the resin with DMF (5 × 1 min). Proceed to the next amino acid coupling.

SPPS_Workflow Start Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Coupling Coupling: Fmoc-AEEA-OH + HATU + DIPEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Validation) Wash2->Kaiser Recouple Double Coupling Kaiser->Recouple Positive Next Next Amino Acid Kaiser->Next Negative Recouple->Wash2

Fig 1: Self-validating SPPS workflow for Fmoc-AEEA-OH coupling with Kaiser test feedback loop.

Protocol 2: PROTAC Linker Assembly via AEEA

AEEA is frequently used to synthesize bifunctional PROTACs, bridging an E3 ligase ligand (e.g., Thalidomide derivative) and a target protein warhead.

Step-by-Step Methodology:

  • Ligand Conjugation: React the free carboxylic acid of Fmoc-AEEA-OH with the primary amine of the E3 ligase ligand using EDC/NHS chemistry in DMF.

  • Intermediate Validation: Monitor the reaction via LC-MS. The system is validated when the starting material peak disappears and the mass shifts by +367 Da (addition of Fmoc-AEEA).

  • Deprotection: Treat the intermediate with 20% Piperidine/DMF to remove the Fmoc group, exposing the AEEA primary amine.

  • Warhead Attachment: React the exposed amine with a carboxylic acid-functionalized target warhead using HATU/DIPEA.

  • Final Purification: Purify the resulting PROTAC via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

PROTAC_Assembly Ligand E3 Ligase Ligand Intermediate Ligand-AEEA Intermediate Ligand->Intermediate Amidation AEEA AEEA Linker AEEA->Intermediate Coupling Warhead Target Warhead PROTAC Functional PROTAC Warhead->PROTAC Click/Amidation Intermediate->PROTAC Conjugation

Fig 2: Logical pathway for PROTAC assembly utilizing an AEEA linker to bridge ligand and warhead.

References

  • National Center for Biotechnology Information (PubChem). "2-(2-aminoethoxy)acetic Acid; CID 11170956." PubChem Database. Available at:[Link]

Sources

Engineering Molecular Bridges: The Strategic Application of 2-(2-Aminoethoxy)acetate (AEEA) in Advanced Bioconjugation and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern biotherapeutics, the physical distance and chemical environment between conjugated functional groups often dictate a molecule's clinical viability. 2-(2-Aminoethoxy)acetate , commonly referred to as AEEA or mini-PEG (PEG1), has emerged as a cornerstone linker in drug development. Featuring both a primary amine and a carboxylic acid, AEEA serves as a heterobifunctional, hydrophilic spacer. This whitepaper provides an in-depth mechanistic analysis of AEEA, detailing its causal role in overcoming steric hindrance, mitigating aggregation, and optimizing pharmacokinetics across peptide therapeutics, Targeted Protein Degradation (PROTACs), and Antibody-Drug Conjugates (ADCs).

Mechanistic Profiling: The Physicochemical Rationale for AEEA

The selection of a linker is a delicate thermodynamic balancing act. Historically, alkyl chains (e.g., aminohexanoic acid) were used to bridge molecules. However, alkyl chains are inherently hydrophobic, driving molecular aggregation and poor aqueous solubility. Conversely, ultra-long polyethylene glycol (PEG) chains (e.g., PEG12+) introduce severe entropic penalties; the loss of conformational freedom upon target binding makes the interaction thermodynamically unfavorable.

AEEA provides the optimal physicochemical compromise. According to 1, AEEA has a compact molecular weight of 119.12 g/mol [1]. Its single ether oxygen acts as a hydrogen-bond acceptor, ensuring solvation in aqueous environments, while its short length restricts excessive conformational entropy. As detailed by 2, PEG acids like AEEA are critical for bioconjugation via standard amide-coupling reagents (e.g., EDC, HATU)[2]. The unique chemical structure of Fmoc-AEEA-OH allows for the precise assembly of complex peptides requiring spatial flexibility, as highlighted by 3[3].

Table 1: Quantitative Profiling of Bioconjugation Linkers

To illustrate the causal impact of linker selection, the following table summarizes the quantitative physicochemical properties of AEEA compared to alternative spacers.

Linker TypeMolecular Weight (Da)Approx. Extended Length (Å)Estimated LogP ContributionSteric / Entropic PenaltyPrimary Application
Aminohexanoic Acid (Alkyl) 131.17~7.5+1.5 (Hydrophobic)Low Steric / Low EntropicMembrane Anchoring
AEEA (PEG1) 119.12~8.0-0.4 (Hydrophilic)Low Steric / Low EntropicGLP-1 Agonists, PROTACs
PEG4 Acid 265.30~16.5-1.2 (Hydrophilic)Mod. Steric / Mod. EntropicAntibody-Drug Conjugates
PEG12 Acid 617.70~44.0-3.5 (Highly Hydrophilic)High Steric / High EntropicNanoparticle Passivation

Core Application I: Half-Life Extension in Peptide Therapeutics

The most prominent application of AEEA is in the engineering of long-acting GLP-1 receptor agonists. Native GLP-1 has a half-life of roughly 2 minutes due to rapid renal clearance and enzymatic degradation by DPP-4. To extend this half-life to a once-weekly dosing profile, drug developers attach a C18 or C20 fatty diacid to the peptide to promote reversible binding to Human Serum Albumin (HSA).

The Causality of the AEEA Spacer: If a bulky fatty acid is conjugated directly to the lysine side chain of the GLP-1 peptide, it creates a severe steric clash that prevents the peptide from docking into the narrow binding pocket of the GLP-1 receptor. By inserting an AEEA-AEEA (often termed OEG) spacer, the fatty acid is physically distanced from the peptide backbone. Because AEEA is highly hydrophilic, it remains solvated in the aqueous extracellular fluid, preventing the lipophilic tail from folding back onto the peptide's hydrophobic patches. In the synthesis of GLP-1 receptor agonists such as Tirzepatide and Semaglutide, Fmoc-AEEA-OH serves as a critical intermediate for constructing these long-acting side chains, as noted by 4[4].

G Peptide GLP-1 Backbone (Receptor Binding) AEEA AEEA Linker (PEG1) (Hydrophilic Spacer) Peptide->AEEA Lysine ε-amino conjugation GammaGlu γ-Glutamate (Branching Point) AEEA->GammaGlu Amide bond FattyAcid C18/C20 Fatty Diacid (Albumin Binding) GammaGlu->FattyAcid Amide bond

Caption: Logical architecture of AEEA-mediated half-life extension in GLP-1 receptor agonists.

Self-Validating Protocol: SPPS Incorporation of Fmoc-AEEA-OH

To integrate AEEA into a peptide backbone, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is employed. Proper storage of Fmoc-AEEA-OH requires dark, dry conditions at 0–4 °C for short-term stability, according to 5[5]. The following protocol is designed as a self-validating system , utilizing mandatory in-line Quality Control (QC) gates to ensure coupling efficiency.

Step-by-Step Methodology
  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polymer matrix, exposing reactive sites for uniform coupling.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that frees the N-terminal amine.

  • Coupling Reaction:

    • Mix 3.0 eq of Fmoc-AEEA-OH, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF.

    • Add to the resin and agitate for 45 minutes.

    • Causality: HATU generates a highly reactive OAt ester. The nitrogen atom in HATU's pyridine ring provides a neighboring group effect that accelerates aminolysis, which is critical for overcoming the slight steric drag of PEG-like linkers. DIPEA acts as a non-nucleophilic base to neutralize the reaction without causing side reactions.

  • Primary Validation (Kaiser Test): Extract a few resin beads and apply Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 3 minutes.

    • Self-Validation Logic: Free amines react with ninhydrin to form Ruhemann's purple (Blue). If the beads turn blue, the coupling failed; return to Step 3. If the beads remain yellow, the amide bond is fully formed. Proceed to Step 5.

  • Cleavage: Treat the resin with TFA / TIPS / H₂O (95:2.5:2.5) for 2 hours. Causality: TFA cleaves the peptide from the resin, while TIPS scavenges reactive carbocations to prevent the re-alkylation of sensitive amino acid side chains.

  • Secondary Validation (LC-MS): Analyze the crude cleavage product via LC-MS. The successful incorporation of one AEEA unit must yield an exact mass shift of +101.1 Da (MW 119.12 minus H₂O).

SPPS Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction Fmoc-AEEA-OH + HATU/DIPEA Start->Coupling QC1 QC: Kaiser Test (Check for unreacted amines) Coupling->QC1 QC1->Coupling Positive (Blue, Re-couple) Deprotection Fmoc Deprotection 20% Piperidine in DMF QC1->Deprotection Negative (Yellow) Next Next Amino Acid / Cleavage Deprotection->Next Continue Synthesis QC2 QC: LC-MS Validation (Mass Shift = +101.1 Da) Next->QC2 Post-Cleavage

Caption: Self-validating solid-phase peptide synthesis (SPPS) workflow for Fmoc-AEEA-OH incorporation.

Core Application II: Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) rely on the formation of a ternary complex between a Protein of Interest (POI), the PROTAC molecule, and an E3 Ubiquitin Ligase.

The Causality of Linker Dynamics: The linker connecting the POI ligand and the E3 ligand is not merely a passive string; it actively dictates the thermodynamics of the ternary complex. If the linker is too lipophilic, it undergoes "hydrophobic collapse" in aqueous media, preventing the two ligands from engaging their targets. AEEA provides a highly polar, rigid-yet-flexible bridge. By utilizing AEEA, medicinal chemists can maintain the critical spatial distance required to prevent steric clashes between the POI and the E3 ligase, while simultaneously keeping the overall calculated partition coefficient (clogP) low enough to ensure the PROTAC can successfully permeate the cell membrane.

PROTAC POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Linker AEEA Linker (Optimized Distance) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3

Caption: Role of AEEA in bridging the target protein and E3 ligase to form a functional PROTAC ternary complex.

Core Application III: Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, highly potent cytotoxic payloads (such as Monomethyl auristatin E, MMAE) are conjugated to monoclonal antibodies. These payloads are notoriously hydrophobic.

The Causality of Hydrophilic Masking: Conjugating multiple hydrophobic payloads directly to an antibody exposes hydrophobic patches on the antibody's surface. This thermodynamic instability inevitably leads to rapid protein aggregation, poor formulation solubility, and accelerated clearance by the reticuloendothelial system (RES) in vivo. By inserting an AEEA spacer between the cleavable sequence (e.g., Val-Cit) and the payload, the hydrophobicity of the payload is effectively "masked" by the solvated ether oxygen of the AEEA unit. This structural intervention allows developers to achieve a higher Drug-to-Antibody Ratio (DAR) without compromising the pharmacokinetic stability of the biologic.

Conclusion

The utilization of 2-(2-Aminoethoxy)acetate (AEEA) transcends basic chemical linkage; it is a strategic tool for molecular engineering. By providing a precise balance of hydrophilicity, minimal steric hindrance, and low entropic penalties, AEEA solves fundamental thermodynamic challenges in drug design. Whether extending the half-life of blockbuster metabolic peptides, stabilizing PROTAC ternary complexes, or preventing ADC aggregation, AEEA remains an indispensable asset in the application scientist's toolkit.

References

  • 2-(2-aminoethoxy)
  • PEG Acid Linkers and Applic
  • Fmoc-AEEA-OH: A Key Intermediate for GLP-1 Receptor Agonists - Congen Pharma.
  • Fmoc-AEEA-OH CAS#166108-71-0 Storage and Properties - Apinnotech.
  • Fmoc-AEEA-OH in Peptide Synthesis - Liwei Peptide.

Sources

Introduction: The Significance of Conformational Flexibility in 2-(2-Aminoethoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Modeling of 2-(2-Aminoethoxy)acetate (AEA) Conformations

For Researchers, Scientists, and Drug Development Professionals

2-(2-Aminoethoxy)acetate (AEA), a molecule characterized by its ether linkages and terminal amino and carboxyl groups, is a versatile building block in modern medicinal chemistry and materials science.[1][] Its utility is particularly prominent in the design of PROTACs (Proteolysis Targeting Chimeras) and other drug delivery systems, where it often serves as a flexible linker.[] The specific three-dimensional arrangement, or conformation, that AEA adopts is not a trivial detail; it is a critical determinant of a molecule's biological activity, binding affinity, solubility, and pharmacokinetic properties.

The inherent flexibility of AEA, arising from the numerous rotatable single bonds in its structure, results in a complex conformational landscape populated by a multitude of low-energy states.[3][4] Understanding this landscape is paramount for rational drug design. Predicting the preferred shapes of AEA allows scientists to design linkers that achieve the optimal distance and orientation between two points of a larger molecule, thereby maximizing efficacy.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the theoretical modeling of AEA's conformations. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and trustworthy computational protocol. Our approach integrates multiple scales of theory, from efficient molecular mechanics to high-accuracy quantum mechanics, to build a robust and predictive model of AEA's conformational behavior.

Foundational Principles: The Potential Energy Surface

At the heart of conformational analysis lies the concept of the Potential Energy Surface (PES) . The PES is a mathematical landscape that maps the potential energy of a molecule for all possible arrangements of its atoms.[4] For a flexible molecule like AEA, this landscape is high-dimensional and complex, featuring numerous valleys, known as local energy minima, each corresponding to a distinct, stable conformation (or conformer).[4] The deepest valley represents the global energy minimum, the most stable conformation of all.

The challenge in theoretical modeling is to effectively explore this vast landscape to identify all significant low-energy conformers and accurately calculate their relative stabilities. Molecules in a physiological environment are dynamic and exist as an ensemble of these conformations, constantly transitioning between them.[4] The properties we observe experimentally are a population-weighted average over this ensemble.

cluster_pes Potential Energy Surface (PES) A Conformer A (Global Minimum) B Conformer B (Local Minimum) C Conformer C (Local Minimum) TS1 Transition State TS2 Transition State p1 p2 X_axis Conformational Coordinate p3 p4 p5 Y_axis Potential Energy Y_axis->p1

Caption: A simplified Potential Energy Surface showing stable conformers and transition states.

The Theoretical Modeling Toolkit: A Multi-Scale Approach

No single computational method offers both the speed to explore the vast conformational space and the accuracy to discern subtle energy differences. Therefore, a multi-scale strategy is essential, leveraging the strengths of different theoretical models.

Molecular Mechanics (MM) and Force Fields

Molecular Mechanics (MM) is the workhorse for conformational sampling. It employs classical physics to calculate the potential energy of a system, representing atoms as balls and bonds as springs.[5] The accuracy of MM simulations is entirely dependent on the quality of the force field , a set of parameters and functions that define the interactions between atoms.[5]

Causality Behind Force Field Choice: Standard force fields like AMBER, CHARMM, and GROMOS are highly optimized for standard proteins and nucleic acids.[6][7] However, AEA is a non-standard, amino-acid-like molecule. Applying a standard force field without validation or re-parameterization is a common pitfall that can lead to inaccurate results. The ether linkages and the specific charge distribution in AEA necessitate careful parameterization.

Protocol for Parameterization: For a novel residue like AEA, a robust parameterization protocol is required. This typically involves:

  • Charge Derivation: Using quantum mechanics (e.g., at the HF/6-31G* level) to calculate the electrostatic potential (ESP) around the molecule. The Restrained Electrostatic Potential (RESP) fitting approach is then used to derive atom-centered partial charges that reproduce this ESP.[8]

  • Dihedral Fitting: Key dihedral angles that govern the flexibility of the AEA backbone are scanned using high-level QM calculations (e.g., MP2 or dispersion-corrected DFT).[6] The resulting energy profiles are then used as a benchmark to fit the corresponding dihedral parameters in the MM force field.

  • Transferability: Lennard-Jones (van der Waals) and other bonded parameters (bond lengths, angles) are often transferred from existing parameters for similar chemical groups, but they must be validated.[8]

Several tools and web servers, such as Forcefield_NCAA, are available to assist in generating parameters for non-canonical amino acids, which can be adapted for AEA.[6][9][10]

Quantum Mechanics (QM): The Power of Density Functional Theory (DFT)

For high-accuracy energy calculations and geometry optimizations of specific conformers, we turn to Quantum Mechanics. Density Functional Theory (DFT) is a popular QM method that balances computational cost and accuracy effectively.[11] DFT calculates the electronic structure of a molecule to determine its energy and properties.[12][13]

Expert Insights on DFT Choices:

  • Exchange-Correlation Functional: The choice of the functional is critical. For organic molecules like AEA, hybrid functionals such as B3LYP or meta-GGA functionals like M06-2X are often excellent choices.[12][14] Functionals that include empirical dispersion corrections (e.g., adding "-D3" to B3LYP or using ωB97X-D) are highly recommended to accurately capture the weak intramolecular interactions (van der Waals forces) that influence conformational preferences.[14]

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. A Pople-style basis set like 6-311+G(2df,2p) or a Dunning-style set like def2-TZVPD provides a good balance of accuracy and computational expense for final energy calculations.[14] For initial geometry optimizations, a smaller basis set like 6-31G * can be used to save time.[14]

Modeling the Solvent Environment

AEA is typically studied in an aqueous environment. The solvent can significantly influence conformational preferences through hydrogen bonding and dielectric screening.

  • Explicit Solvent: In this model, individual solvent molecules (e.g., water) are included in the simulation box. This is the most accurate approach, capturing specific molecule-solvent interactions, and is standard for Molecular Dynamics simulations.[6]

  • Implicit (Continuum) Solvent: This model represents the solvent as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example.[14][15] This approach is computationally much cheaper and is ideal for the final DFT energy refinement of conformers.[14]

A Self-Validating Workflow for AEA Conformational Modeling

This section outlines a comprehensive and trustworthy workflow that integrates the methods discussed above. The protocol is designed to first broadly sample the conformational space with an efficient method (MD) and then refine the results with a highly accurate one (DFT).

cluster_workflow AEA Conformational Modeling Workflow start 1. Initial Structure Generation md 2. MD Simulation (Conformational Sampling) start->md Diverse Starting Points cluster 3. Trajectory Clustering md->cluster MD Trajectory dft 4. DFT Optimization & Energy Calculation cluster->dft Representative Conformers analysis 5. Analysis (Boltzmann Population) dft->analysis Accurate Relative Energies validation 6. Experimental Validation (e.g., NMR) analysis->validation Comparison

Caption: A multi-step workflow for the robust theoretical modeling of AEA conformations.

Protocol 1: Molecular Dynamics (MD) for Conformational Sampling

Objective: To explore the potential energy surface of AEA in an explicit solvent and generate a representative ensemble of conformations.

  • System Preparation:

    • Generate an initial 3D structure of AEA (e.g., an extended conformation).

    • Assign force field parameters, using a pre-parameterized model for AEA as discussed in Section 2.1.

    • Place the AEA molecule in the center of a cubic or dodecahedron simulation box.

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).[6]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system.[9]

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system for ~5,000 steps to remove any steric clashes or unfavorable geometries.[6]

  • System Equilibration:

    • Perform a 100 ps simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K), using a thermostat like the V-rescale thermostat.

    • Perform a subsequent 1 ns simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (1 bar), using a barostat like the Parrinello-Rahman barostat. This ensures the simulation box size is appropriate.

  • Production MD:

    • Run a long production simulation (e.g., 100-500 ns) under the NPT ensemble. Save the coordinates of the system every 10-100 ps. This trajectory file contains the raw data of AEA's conformational dynamics.[16]

Protocol 2: Clustering and DFT Refinement

Objective: To identify the most populated conformers from the MD simulation and calculate their relative energies with high accuracy.

  • Trajectory Clustering:

    • Use a clustering algorithm (e.g., RMSD-based clustering from GROMACS or CPPTRAJ) on the MD trajectory of the AEA molecule. This groups similar structures together.

    • Set a suitable RMSD cutoff (e.g., 1-2 Å) to define distinct clusters.

    • Extract the central structure (centroid) from the most populated clusters (e.g., the top 5-10 clusters). These represent the most likely conformations.

  • DFT Geometry Optimization:

    • For each extracted centroid structure, perform a geometry optimization using DFT.

    • Method: B3LYP-D3 functional with the 6-31G* basis set.[14]

    • Solvent Model: Use an implicit solvent model like PCM (water).[14]

  • Single-Point Energy Calculation:

    • Using the DFT-optimized geometry for each conformer, perform a final, more accurate single-point energy calculation.

    • Method: M06-2X functional with the def2-TZVPD basis set.[12][14]

    • Solvent Model: PCM (water).[14]

    • Calculate the Gibbs free energy for each conformer from the output of a frequency calculation.

  • Data Analysis and Presentation:

    • Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum (the conformer with the lowest energy).

    • Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) using the formula: Population(i) = exp(-ΔG(i)/RT) / Σexp(-ΔG(j)/RT).

    • Summarize the results in a table.

Conformer IDRelative Gibbs Free Energy (ΔG, kcal/mol)Key Dihedral Angles (C-C-O-C, O-C-C-N)Population (%) at 298 KIntramolecular H-Bonds
Conf-1 0.00178.5°, -175.2°45.3Yes (NH3+ to COO-)
Conf-2 0.55-65.1°, 179.1°20.1No
Conf-3 0.89177.9°, 70.3°11.5Yes (NH3+ to Ether O)
Conf-4 1.52-68.4°, -65.8°3.7No
...etc....etc....etc....etc....etc.
Table 1: Hypothetical summary of results from the conformational analysis of AEA, highlighting key energetic and structural parameters.

Ensuring Trustworthiness: Experimental Validation

A theoretical model is only as good as its ability to reproduce experimental reality. Comparing computational predictions against experimental data is a critical step for validating the entire workflow and building confidence in the model's predictive power.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to molecular conformation. Key parameters like nuclear Overhauser effects (NOEs), which depend on inter-proton distances, and ³J-coupling constants, which are related to dihedral angles via the Karplus equation, can be calculated from the predicted conformational ensemble and compared directly with experimental spectra.

  • X-ray Crystallography: If a crystal structure of AEA or a closely related derivative is available, it provides a high-resolution snapshot of a low-energy conformation. While crystal packing forces can influence the observed conformation, the geometry of the global minimum predicted by the simulation should closely match the crystallographic structure.

Discrepancies between simulation and experiment are not failures; they are opportunities to refine the model, for instance, by adjusting the force field parameters or exploring different DFT functionals, leading to a more robust and accurate theoretical framework.

Conclusion

The theoretical modeling of 2-(2-Aminoethoxy)acetate conformations is a complex but tractable problem that is essential for its application in drug design and development. By employing a multi-scale approach that combines the broad sampling power of molecular dynamics with the high accuracy of density functional theory, researchers can gain deep insights into the conformational landscape of this flexible and important molecule. The self-validating workflow presented here, which emphasizes careful parameterization and experimental validation, provides a trustworthy and scientifically rigorous path to understanding how AEA's structure dictates its function, ultimately enabling more rational and effective molecular design. The continued evolution of computational methods, including the rise of machine learning potentials, promises to further enhance the speed and accuracy of these essential investigations.[5]

References

  • Nottingham, R. S., et al. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes.
  • Calvo, E., et al. A Simulation Strategy for the Atomistic Modeling of Flexible Molecules Covalently Tethered to Rigid Surfaces: Application to Peptides. PubMed Central.
  • Chen, Y., & Shen, J. (n.d.). Molecular Dynamics and Machine Learning for Small Molecules and Proteins. DukeSpace.
  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron. Available at: [Link]

  • D'Abramo, M., et al. (2022). Theoretical-Computational Modeling of Gas-State Thermodynamics in Flexible Molecular Systems. I.R.I.S.
  • Conformational Sampling. (n.d.). Computational Chemistry Online.
  • Singh, H. P. (2016). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. Available at: [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. Available at: [Link]

  • Nottingham, R. S., et al. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ResearchGate. Available at: [Link]

  • Asada, T., et al. (2016). Modeling Flexible Molecules in Solution: A pKa Case Study. ResearchGate. Available at: [Link]

  • Tu, Y., et al. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Gapsys, V., et al. (2020). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Theory and Computation. Available at: [Link]

  • Singh, H. P. (2017). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. ResearchGate. Available at: [Link]

  • Tesei, G., et al. (2021). Development and validation of AMBER-FB15-compatible force field parameters for phosphorylated amino acids. Journal of Chemical Theory and Computation. Available at: [Link]

  • Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. ResearchGate. Available at: [Link]

  • Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. Princeton University. Available at: [Link]

  • Density functional theory. (n.d.). Wikipedia. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2-(2-Aminoethoxy)acetate (AEEA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains.[1][2] The success of SPPS is governed by several factors, including the choice of solid support, protecting group strategy, and the use of specialized linkers or spacers.[3] General linkers are bifunctional molecules used to attach tags, labels, or conjugate a peptide to other biomolecules like DNA or proteins.[4] Among these, hydrophilic linkers have emerged as critical tools for overcoming some of the most persistent challenges in the synthesis of difficult sequences.

This guide provides an in-depth technical overview and validated protocols for the application of 2-(2-Aminoethoxy)acetate (AEEA), a short, hydrophilic "mini-PEG" spacer. Often utilized in its N-terminally protected form, Fmoc-AEEA-OH, this linker offers a powerful solution for enhancing peptide solubility, preventing on-resin aggregation, and providing a flexible scaffold for peptide modifications.[5][6][7] We will explore the mechanistic basis for its advantages and provide step-by-step instructions for its seamless integration into standard Fmoc-based SPPS workflows.

The Scientific Rationale: Why Incorporate AEEA?

The unique physicochemical properties of the AEEA moiety, derived from its ethylene glycol-like structure, directly address common bottlenecks in peptide synthesis.

Mitigating Aggregation and Enhancing Solubility

A primary failure mode in SPPS is the aggregation of growing peptide chains on the solid support, driven by strong intermolecular hydrogen bonding, particularly within hydrophobic sequences. This aggregation can lead to poor solvation, incomplete deprotection and coupling reactions, and ultimately, low yields and purity.

The ether oxygens within the AEEA backbone are excellent hydrogen bond acceptors, allowing the linker to disrupt the intermolecular beta-sheet structures that initiate aggregation.[7][8] By inserting an AEEA unit, the peptide chain's overall hydrophilicity is increased, improving its solvation and accessibility for reagents.[9][10][11] This makes AEEA an invaluable tool for the synthesis of "difficult" or aggregation-prone peptides.[2]

A Flexible Spacer for Reduced Steric Hindrance

The AEEA structure provides a flexible, rotatable spacer arm. This has two major benefits:

  • Improved Reaction Kinetics: It creates physical separation between the reactive N-terminus of the growing peptide and the potentially crowded resin core, which can minimize steric hindrance during the coupling of bulky amino acids.[6]

  • Scaffold for Conjugation: When introduced at the N-terminus or on a side chain (e.g., of Lysine), AEEA serves as an ideal linker for attaching reporter molecules (fluorophores), affinity tags (biotin), or other functional moieties without compromising the peptide's native conformation or biological activity.[9][12][13]

Modulating Pharmacokinetic Properties

The process of attaching polyethylene glycol (PEG) chains, known as PEGylation, is a well-established strategy to improve the therapeutic profile of peptides and proteins.[10][] It can enhance serum half-life by protecting against proteolytic degradation and reducing renal clearance.[8][15] While AEEA is a "mini-PEG" unit, its incorporation can still favorably modulate a peptide's hydrophilicity and pharmacokinetic properties, contributing to improved bioavailability.[13][16]

Chemical Workflow and Visualization

The incorporation of Fmoc-AEEA-OH into a peptide sequence follows the standard logic of Fmoc-SPPS: deprotection of the N-terminal amine followed by coupling of the incoming activated building block.

structure cluster_Fmoc Fmoc Group cluster_AEEA AEEA Moiety Fmoc Fmoc N N Fmoc->N Protecting Group C1 CH₂ N->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 COOH COOH C5->COOH

Caption: Chemical structure of Fmoc-AEEA-OH.

The diagram below illustrates the core cycle of incorporating an AEEA unit onto a resin-bound peptide.

Caption: Workflow for incorporating an AEEA unit in Fmoc-SPPS.

Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different synthesis scales or automated synthesizers.

Materials and Reagents
ReagentGrade
Fmoc-AEEA-OHPeptide Synthesis Grade
Rink Amide or Wang Resin100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
Coupling Reagents (HATU, HBTU, or DIC)Peptide Synthesis Grade
Activator Bases (DIPEA or Collidine)Reagent Grade
HOBt (if using DIC)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Cold Diethyl EtherACS Grade
Protocol 1: Incorporation of an AEEA Unit within a Peptide Sequence

This protocol details the coupling of Fmoc-AEEA-OH following the deprotection of the N-terminal amino acid of the growing peptide chain.

  • Resin Preparation & Swelling:

    • Place the peptide-resin from the previous cycle into a reaction vessel.

    • Add 5-10 mL of DMF and gently agitate for 30 minutes to ensure complete swelling.[17]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[17][18]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Fmoc-AEEA-OH Activation and Coupling:

    • In a separate vial, dissolve Fmoc-AEEA-OH (3 eq., 0.3 mmol) and a coupling reagent (see Table 1) in ~3 mL of DMF.

    • Add the appropriate activator base (e.g., DIPEA, 6 eq., 0.6 mmol) to the vial.

    • Vortex the activation mixture for 1-2 minutes.

    • Immediately add the activated solution to the deprotected peptide-resin.[18]

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 1 to 2 hours.

    • To ensure the reaction has gone to completion, perform a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.[17]

    • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next cycle.

Table 1: Recommended Coupling Conditions for Fmoc-AEEA-OH (0.1 mmol scale)

Coupling ReagentEquivalents (vs. Resin)Activator BaseEquivalentsActivation TimeCoupling TimeKey Considerations
HATU 2.9 eq.DIPEA / Collidine6 eq.1-2 min1-2 hoursHighly effective and fast, recommended for potentially difficult couplings.[18]
HBTU/HOBt 3.0 eq.DIPEA6 eq.2-5 min1.5-3 hoursA standard and cost-effective choice for routine couplings.
DIC/HOBt 3.0 eq. / 3.0 eq.N/AN/A10-15 min2-4 hoursEconomical, but pre-activation is recommended; slower reaction time.[17]
Protocol 2: Final Cleavage and Deprotection

This procedure is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5x), followed by DCM (5x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail. A standard "Reagent K" for peptides with common sensitive residues is recommended: TFA / Water / Phenol / Thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5 v/v) .[19] Caution: Handle TFA in a certified fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dry resin (~10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.[17][18]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture and collect the filtrate into a 50 mL conical tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.[18][19]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

    • After the final wash, dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.[18]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of AEEA - Insufficient activation time or reagent equivalents.- Steric hindrance from adjacent bulky residues.- Perform a double coupling: drain the first coupling solution and add a fresh batch of activated Fmoc-AEEA-OH.- Switch to a more potent coupling reagent like HATU.[18]- Increase coupling time to 4 hours.
Low Purity/Yield After Cleavage - Incomplete cleavage from the resin.- Re-attachment of cleaved peptide to the resin (especially with Trp residues).[20]- Incomplete removal of side-chain protecting groups.- Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS, EDT) for the amino acids in your sequence.- Extend the cleavage time to 4 hours, monitoring degradation by HPLC if necessary.- Ensure the resin is fully dry before adding the cleavage cocktail.
Peptide is Insoluble After Lyophilization - The final peptide sequence is highly hydrophobic.- The incorporation of AEEA is a primary strategy to prevent this. If problems persist, consider adding another AEEA unit.- Dissolve the peptide in a small amount of organic solvent (e.g., Acetonitrile, DMSO) before adding aqueous buffer.

Conclusion

2-(2-Aminoethoxy)acetate is a versatile and highly effective tool in the modern peptide chemist's arsenal. Its incorporation as Fmoc-AEEA-OH provides a simple yet powerful strategy to enhance the synthesis of difficult and aggregation-prone peptides by improving on-resin solubility. Furthermore, its utility as a flexible, hydrophilic spacer makes it indispensable for the development of peptide conjugates for research, diagnostic, and therapeutic applications. The protocols and guidelines presented here offer a robust framework for the successful application of this valuable building block in solid-phase peptide synthesis.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • WO2020030663A1 - Cleavable linker for peptide synthesis. Google Patents.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation.
  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
  • Application Notes and Protocols for Coupling 2-amino-2-(2-methoxyphenyl)acetic Acid in Peptide Synthesis. (2025). BenchChem.
  • The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (n.d.). PMC.
  • AEEA-OH FMOC Spacer. (n.d.). LGC, Biosearch Technologies.
  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (2003). UC Davis.
  • Fmoc-AEEA-OH. (n.d.). Liwei Peptide.
  • Fmoc-PEG Linkers and PEGylation Reagents. (2019). Aapptec Peptides.
  • Cleavage Cocktails; Reagent B. (n.d.). Peptides.
  • Solid Phase Peptide Synthesis Linkers and Reagents. (n.d.). AAPPTec.
  • Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.
  • How Heterobifunctional PEG Linkers Improve Targeted Delivery. (2025). PurePEG.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid. (2025). BenchChem.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI.
  • PEG Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (n.d.). PMC.
  • PEG Linkers: Structure, Applications & Contributions. (2023). Creative PEGWorks.
  • Fmoc SPPS Linkers. (n.d.). MilliporeSigma.
  • Application of PEG Linker. (2023). AxisPharm.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC - NIH.
  • Fmoc-AEEA. (n.d.). Creative Peptides.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Semantic Scholar.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. (n.d.). PMC.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). MDPI.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific.

Sources

protocol for coupling 2-(2-Aminoethoxy)acetate to a protein

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Protocols for Coupling 2-(2-Aminoethoxy)acetate (AEEA) Derivatives to Proteins

Executive Summary

The incorporation of a 2-(2-Aminoethoxy)acetate (AEEA) spacer—frequently referred to in literature as a mini-PEG or PEG1 linker—is a cornerstone strategy in modern bioconjugation. Unlike hydrophobic aliphatic linkers (e.g., aminohexanoic acid), the hydrophilic diethylene glycol-like backbone of AEEA reduces steric crowding at the conjugation site, thereby enhancing both the efficiency and specificity of coupling reactions ()[1]. Furthermore, the inherent flexibility of the AEEA spacer allows large protein conjugates to retain their native conformational states and biological activity, which is critical in the development of peptide-protein fusions and targeted therapeutics ()[2].

This guide provides authoritative, self-validating protocols for coupling AEEA-derivatives to proteins, focusing on mechanistic causality and rigorous quality control.

Mechanistic Grounding & The Zwitterion Challenge

As a Senior Application Scientist, I frequently observe researchers attempting to directly couple unprotected 2-(2-Aminoethoxy)acetate ( NH2​−CH2​−CH2​−O−CH2​−COOH ) to proteins using standard carbodiimide chemistry. This will fail. Because the unprotected AEEA molecule possesses both a primary amine and a carboxylic acid, the introduction of crosslinkers like EDC will cause the linker to rapidly self-polymerize rather than conjugate to the target protein.

To bypass this zwitterion challenge, AEEA must be utilized as an orthogonally protected or pre-activated derivative. PEG Acid derivatives, such as AEEA, are typically converted to N-hydroxysuccinimide (NHS) active esters for seamless bioconjugation ()[3].

The two most robust modalities for AEEA-protein coupling are:

  • The Payload-Spacer Approach: Coupling a pre-synthesized molecule terminating in an AEEA-carboxylate (Payload-AEEA-COOH) to protein amines using a two-step EDC/Sulfo-NHS reaction.

  • Direct Surface Functionalization: Reacting a pre-activated, N-protected AEEA (e.g., Azido-AEEA-NHS) directly with protein surface lysines to install an extended spacer for downstream Click chemistry.

Causality in pH Selection

The success of EDC/NHS chemistry relies entirely on pH manipulation. EDC activation of the AEEA carboxyl group is highly efficient in slightly acidic conditions (pH 5.5–6.5). However, the subsequent aminolysis of the resulting NHS ester by the protein requires the target ϵ -amino groups of lysines ( pKa​≈10.5 ) to be unprotonated. Therefore, the conjugation step must be shifted to a mildly basic environment (pH 7.2–8.0).

Quantitative Parameters for Optimization

To ensure a reproducible Degree of Labeling (DoL) while preventing protein precipitation, molar ratios must be scaled inversely with the protein's molecular weight.

Table 1: Recommended Molar Ratios for AEEA-NHS Conjugation

Protein Molecular Weight (kDa)Molar Excess of AEEA-DerivativeExpected Degree of Labeling (DoL)
< 20 kDa (e.g., Nanobodies)5x to 10x1 - 2
20 - 50 kDa10x to 20x2 - 4
50 - 100 kDa (e.g., BSA)20x to 30x3 - 6
> 150 kDa (e.g., IgG Antibodies)30x to 50x4 - 8

Table 2: Buffer Compatibility Matrix

Buffer ComponentStatusMechanistic Reason
MES (0.1 M, pH 6.0) Optimal Non-nucleophilic; ideal for EDC activation phase.
PBS (1X, pH 7.4) Optimal Ideal for conjugation phase; maintains protein stability.
Tris / Glycine Incompatible Contains primary amines that will aggressively compete with the protein for the NHS ester.
Sodium Azide (>0.1%) Caution Can interfere with downstream Click chemistry if Azido-AEEA is used.

Visualizing the Bioconjugation Logic

The following diagram illustrates the two-step activation and conjugation pathway, emphasizing the critical pH shift required to transition from the reactive intermediate to the stable amide bond.

Bioconjugation cluster_activation Step 1: Carboxyl Activation (pH 5.5 - 6.5) AEEA Payload-AEEA-COOH (Linker) ActiveEster AEEA-Sulfo-NHS Ester (Reactive Intermediate) AEEA->ActiveEster Activation EDC EDC / Sulfo-NHS (Activators) EDC->ActiveEster Catalysis Conjugate Protein-AEEA-Payload (Stable Amide Bond) ActiveEster->Conjugate Step 2: Conjugation (pH 7.2 - 8.0) Protein Target Protein (Surface Lysines) Protein->Conjugate Nucleophilic Attack

Figure 1: Mechanistic workflow of EDC/Sulfo-NHS mediated coupling of AEEA to protein amines.

Self-Validating Experimental Workflows

Protocol A: Two-Step EDC/Sulfo-NHS Coupling of Payload-AEEA-COOH to Proteins

Use this protocol when attaching a custom peptide, fluorophore, or oligonucleotide that terminates in an unprotected AEEA carboxyl group.

Step 1: Activation of the AEEA Carboxyl

  • Dissolve the Payload-AEEA-COOH in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 10 mM.

  • Add EDC·HCl to a final concentration of 20 mM, immediately followed by Sulfo-NHS to a final concentration of 50 mM. Causality Check: Sulfo-NHS is added in excess to rapidly capture the highly unstable O-acylisourea intermediate generated by EDC, converting it into a semi-stable, water-soluble Sulfo-NHS ester.

  • Incubate at room temperature (RT) for 15 minutes. Self-Validation Checkpoint: Before proceeding, quench a 1 µL aliquot of the reaction in 9 µL of methanol. Analyze via LC-MS to confirm the mass shift corresponding to the formation of the Sulfo-NHS ester. Do not expose your precious protein until activation is confirmed.

Step 2: Conjugation to the Protein

  • If the payload is >1 kDa, pass the activation mixture through a small desalting column (equilibrated in PBS, pH 7.5) to remove excess EDC. If the payload is small, proceed directly.

  • Add the activated Payload-AEEA-Sulfo-NHS to the target protein (prepared at 1–5 mg/mL in 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5) at the molar excess defined in Table 1.

  • Incubate for 2 hours at RT, or overnight at 4°C with gentle end-over-end mixing.

Step 3: Purification

  • Remove unreacted linker and quenched byproducts using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., Zeba Spin) with an appropriate MWCO.

Protocol B: Direct Surface Functionalization using Pre-activated Azido-AEEA-NHS

Use this protocol to install an AEEA spacer terminating in an azide group onto a protein, preparing it for downstream strain-promoted Click chemistry (SPAAC).

  • Reagent Preparation: Dissolve Azido-AEEA-NHS (Azido-PEG1-NHS) in anhydrous DMSO to a concentration of 50 mM. Causality Check: NHS esters hydrolyze rapidly in the presence of water. Using anhydrous DMSO ensures the reagent maintains maximum reactivity.

  • Conjugation: Add the Azido-AEEA-NHS to the protein solution (in PBS, pH 7.4) at a 10- to 20-fold molar excess. Ensure the final concentration of DMSO in the protein solution does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: React for 1 hour at RT.

  • Purification: Desalt the protein using a spin column equilibrated with PBS to remove hydrolyzed linker and DMSO.

  • Self-Validation Checkpoint: To confirm successful AEEA-azide incorporation, incubate a small aliquot of the purified protein with a fluorescent DBCO-dye (e.g., DBCO-Cy5) for 30 minutes, then run on an SDS-PAGE gel. Fluorescence in the protein band confirms successful AEEA coupling.

Quality Control & Troubleshooting

  • Determining the Degree of Labeling (DoL): The most accurate method to validate AEEA-conjugation is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). By comparing the mass of the native protein to the conjugate, the exact number of AEEA linkers attached can be calculated.

  • Troubleshooting Protein Precipitation: If the protein precipitates during Protocol A, it is likely due to over-labeling, which neutralizes too many surface lysines and drops the protein's isoelectric point (pI). To resolve this, reduce the molar excess of the AEEA-derivative by 50% or decrease the conjugation time to 45 minutes.

References

  • Journal of the American Chemical Society. "Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine-Containing Molecules to Proteins". Available at:[Link]

  • PMC, National Institutes of Health. "Albumin-conjugated C34 Peptide HIV-1 Fusion Inhibitor: EQUIPOTENT TO C34 AND T-20 IN VITRO WITH SUSTAINED ACTIVITY IN SCID-HU THY/LIV MICE". Available at: [Link]

Sources

2-(2-Aminoethoxy)acetate as a linker for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Aminoethoxy)acetate (AEEA) as a Hydrophilic Spacer in Antibody-Drug Conjugates (ADCs)

Executive Summary

In the rational design of Antibody-Drug Conjugates (ADCs), the linker architecture is a critical determinant of pharmacokinetic stability, systemic toxicity, and payload delivery efficiency. 2-(2-Aminoethoxy)acetic acid (AEEA) —often referred to as mini-PEG or PEG2-acetic acid—has emerged as a highly effective, versatile hydrophilic spacer[1]. By bridging the conjugation handle (e.g., maleimide) and the enzymatically cleavable dipeptide (e.g., Val-Cit or Asn-Asn), AEEA mitigates the hydrophobicity of potent cytotoxins like MMAE and DM1[2]. This strategic insertion prevents ADC aggregation, improves the therapeutic index, and provides the necessary structural flexibility for efficient lysosomal payload release.

Mechanistic Insights: The Causality of Spacer Selection

As a Senior Application Scientist, it is vital to understand why AEEA is selected over alternative aliphatic or long-chain PEG linkers. The integration of AEEA is driven by two primary mechanistic advantages:

  • Steric Relief for Lysosomal Proteases: The bulky nature of monoclonal antibodies and conjugation handles (e.g., maleimide) can sterically occlude the active sites of lysosomal enzymes like Cathepsin B or Legumain. By inserting an AEEA spacer, the cleavable dipeptide is physically extended away from the antibody surface. This structural flexibility directly accelerates enzymatic recognition and cleavage kinetics, as demonstrated in [3].

  • Hydrophobicity Masking & Aggregation Prevention: Cytotoxic payloads such as Monomethyl auristatin E (MMAE) or Maytansinoid (DM1) are highly hydrophobic. When conjugated directly to an antibody, they can drive protein aggregation, leading to rapid clearance by the reticuloendothelial system (RES) and off-target hepatotoxicity. AEEA (and its dimer, AEEA-AEEA) introduces highly hydrated ethylene glycol units that mask this hydrophobicity[].

  • Optimal Hydrodynamic Radius: While longer PEG chains (PEG8–PEG24) offer superior solubility, they significantly increase the hydrodynamic radius of the ADC, which can impede diffusion into dense solid tumors. AEEA provides the optimal balance—sufficient hydrophilicity to maintain monomeric ADC formulation without compromising tissue penetrance[1].

Data Presentation: Comparative Spacer Profiling

To guide linker selection, the following table summarizes the physicochemical impact of various spacer types on ADC performance:

Spacer TypeStructure / LengthHydrophilicitySteric ReliefAggregation PropensityIdeal Bioconjugation Application
Aliphatic (Ahx) 6-carbon chainLowModerateHighSmall molecule PROTACs
Mini-PEG (AEEA) PEG2-acetic acidHighExcellentLowStandard cleavable ADCs (e.g., MMAE)
Medium PEG (PEG4-8) 4 to 8 PEG unitsVery HighExcellentVery LowHighly hydrophobic payloads (e.g., PBDs)
Long PEG (PEG12+) 12+ PEG unitsExtremeExcessiveMinimalEnhancing systemic circulation / Half-life

ADC Architecture & Bioconjugation Workflows

The structural logic of an AEEA-integrated ADC requires precise sequential assembly. The maleimide handle secures the linker to the antibody, AEEA provides the hydrophilic standoff, the peptide sequence dictates enzymatic sensitivity, and the PABC group allows for self-immolative release of the payload.

G A Antibody (e.g., Trastuzumab) B Conjugation Handle (Maleimide) A->B Thioether C Hydrophilic Spacer (AEEA) B->C Amide D Cleavable Sequence (Val-Cit / Asn-Asn) C->D Amide E Self-Immolative Group (PABC) D->E Proteolysis F Cytotoxic Payload (e.g., MMAE) E->F 1,6-Elimination

Fig 1. Modular architecture of an AEEA-integrated cleavable ADC linker system.

Workflow Step1 1. Disulfide Reduction TCEP (2.5 eq), 37°C, 2h Yields reactive thiols Step2 2. Buffer Exchange SEC (PD-10) to remove TCEP Prevents linker quenching Step1->Step2 Step3 3. Payload Conjugation Add Mal-AEEA-Linker-MMAE 1h at RT, 10% v/v DMSO Step2->Step3 Step4 4. Reaction Quenching N-Acetylcysteine Caps unreacted maleimide Step3->Step4 Step5 5. ADC Validation HIC & Intact LC-MS Confirms DAR and purity Step4->Step5

Fig 2. Step-by-step bioconjugation workflow for maleimide-AEEA payload attachment.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Every step includes the causality behind the chemical choices to ensure robust, reproducible bioconjugation.

Protocol A: Synthesis of Mal-AEEA-Gly-Asn-Asn-PABC-MMAE Linker-Payload

Adapted from established legumain-cleavable linker methodologies[3].

  • PAB-OH Coupling: React Mal-AEEA-Gly-Asn-Asn-OH (1.0 eq) with p-aminobenzyl alcohol (PAB-OH, 1.5 eq) in anhydrous DMF. Add HATU (4.0 eq) and DIPEA (8.0 eq). Stir at Room Temperature (RT) for 4 hours.

    • Causality: PAB-OH is a notoriously weak nucleophile due to the electron-withdrawing nature of the aromatic ring. HATU is mandated here over standard EDC/NHS to generate a highly reactive active ester, driving the amidation to >95% completion.

  • Carbonate Activation: To the purified product from Step 1, add bis(4-nitrophenyl) carbonate (3.0 eq) and DIPEA (4.0 eq) in DMF. Stir for 12 hours.

    • Causality: This step converts the benzyl alcohol into a highly reactive mixed carbonate, priming it for nucleophilic attack by the secondary amine of MMAE.

  • MMAE Conjugation: Add MMAE (1.2 eq) and HOBt (1.0 eq) to the reaction mixture. Stir at RT for 24 hours.

    • Causality: HOBt acts as a nucleophilic catalyst, accelerating the displacement of the p-nitrophenol leaving group by MMAE while minimizing deleterious side reactions.

  • Self-Validation/QC: Monitor reaction progress via LC-MS. The final product must exhibit the expected mass shift (e.g., [M+H]+) and be purified via preparative RP-HPLC to >98% purity. Failure to achieve high purity will result in off-target toxicity from free payload during in vivo studies.

Protocol B: Site-Directed Thiol-Maleimide Conjugation to Trastuzumab
  • Controlled Reduction: Dilute Trastuzumab to 10 mg/mL in Conjugation Buffer (PBS, pH 7.4, 1 mM EDTA). Add 2.5 equivalents of TCEP. Incubate at 37°C for 2 hours.

    • Causality: EDTA is critical; it chelates trace heavy metals (like Cu²⁺) that catalyze the unwanted re-oxidation of free thiols. 2.5 eq of TCEP is titrated to partially reduce the 4 interchain disulfides, targeting an optimal Drug-to-Antibody Ratio (DAR) of ~4[3].

  • Buffer Exchange: Pass the reaction mixture through a PD-10 Sephadex column pre-equilibrated with Conjugation Buffer.

    • Causality: Residual TCEP will rapidly react with the maleimide group of the linker, permanently quenching the payload. Complete removal of TCEP is non-negotiable.

  • Payload Conjugation: Add 5.0 equivalents of Mal-AEEA-Gly-Asn-Asn-PABC-MMAE (dissolved in DMSO) to the reduced antibody. Ensure final DMSO concentration remains ≤10% v/v. Incubate at RT for 1 hour.

    • Causality: Keeping DMSO ≤10% prevents antibody denaturation while maintaining the solubility of the hydrophobic MMAE payload during the aqueous reaction.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the payload) and incubate for 15 minutes.

    • Causality: Capping unreacted maleimides prevents off-target cross-linking with serum albumin in vivo, which would drastically alter the ADC's pharmacokinetics[5].

  • Self-Validation/QC: Analyze the final ADC via Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution, and Intact LC-MS to confirm the precise mass shift corresponding to the conjugated payload.

References

  • Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Development and Characterization of a Novel Peptide—Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Bioconjugation Techniques with 2-(2-Aminoethoxy)acetate (AEEA): A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Causality

In the landscape of modern bioconjugation and drug design, the selection of an optimal spacer is as critical as the payload itself. 2-(2-Aminoethoxy)acetate , commonly referred to as AEEA , Amino-PEG1-acid , or 8-amino-3,6-dioxaoctanoic acid (PubChem CID: 11170956)[1], has emerged as a premier heterobifunctional linker. Featuring a primary amine and a carboxylic acid separated by a highly flexible ethylene glycol unit, AEEA ( C4​H9​NO3​ ) serves as a foundational building block for Peptide Nucleic Acids (PNAs), Antibody-Drug Conjugates (ADCs), and blockbuster peptide therapeutics[2][3].

The Biophysics of AEEA: Why Not Aliphatic Linkers?

Historically, aliphatic linkers like aminohexanoic acid (Ahx) were used to bridge molecules. However, purely hydrophobic carbon chains often drive non-specific protein binding and conjugate aggregation. By substituting a methylene group with an ether oxygen ( −O− ), AEEA introduces critical hydrogen-bond accepting capabilities[3][4].

This single oxygen atom fundamentally alters the biophysics of the conjugate:

  • Hydration Shell Maintenance : The PEG-like backbone maintains a localized water shell, neutralizing the hydrophobicity of attached fluorophores or lipid tails[5].

  • Steric Relief : Each AEEA unit extends approximately 11 Å in length[6]. This provides a precise, flexible standoff distance that prevents steric clashes between bulky payloads and the target receptor binding pockets[7].

  • Structural Predictability : Unlike longer PEG chains (PEG>10) that exist as polydisperse mixtures, AEEA is a discrete, monodisperse molecule, ensuring absolute batch-to-batch consistency and precise molecular weight characterization[8].

Application Spotlights: From Blockbusters to Nanostructures

Peptide Therapeutics: The Semaglutide Paradigm

The most prominent clinical application of the AEEA linker is found in the GLP-1 receptor agonist, Semaglutide [9]. To achieve a once-weekly dosing profile, the peptide must bind reversibly to human serum albumin (HSA) to avoid rapid renal clearance. This is achieved by conjugating a C18 fatty diacid to the Lys26 residue of the GLP-1 backbone.

However, attaching the lipid directly would sterically block the peptide from engaging the GLP-1 receptor. To solve this, drug developers utilized a γ Glu-(AEEA-AEEA) linker[9]. Two tandem AEEA units provide exactly ~22 Å of flexible extension, allowing the lipid tail to reach the hydrophobic binding pockets of HSA while the peptide domain remains completely unhindered.

Peptide Nucleic Acids (PNA) and DNA Assembly

PNAs utilize a neutral pseudopeptide backbone, which drastically reduces their aqueous solubility compared to negatively charged native DNA[5]. The strategic insertion of 2 to 3 AEEA linkers (often denoted as LK5005 in synthesis) at the N-terminus or between PNA segments restores necessary hydrophilicity[5]. Furthermore, in bisPNA designs—where two PNA strands are used to clamp a target single-stranded DNA—the ~11 Å AEEA linker provides the exact flexibility required to bridge the two strands without inducing intramolecular strain[6].

Quantitative Data Presentation

To select the appropriate spacer for your bioconjugation workflow, refer to the comparative metrics below:

Spacer TypeChemical FormulaApprox. LengthHydrophilicityPrimary Advantage & Use Case
Ahx (Aminohexanoic acid) C6​H13​NO2​ ~8.5 ÅLowCost-effective; used when hydrophobic interactions are desired.
AEEA (Amino-PEG1-acid) C4​H9​NO3​ ~11.0 ÅHighBalances flexibility and solubility; ideal for precise spatial control (e.g., Semaglutide)[9].
PEG4-acid C11​H23​NO6​ ~19.0 ÅVery HighMaximizes aqueous solubility for highly hydrophobic payloads (e.g., ADCs).

Experimental Protocols & Self-Validating Workflows

As an Application Scientist, I emphasize that every protocol must contain internal validation checkpoints to ensure reaction causality and prevent downstream failures.

Protocol A: On-Resin Incorporation of Fmoc-AEEA-OH (SPPS)

This protocol details the addition of an AEEA spacer to a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Amide Bond Formation Resin->Coupling Fmoc Fmoc-AEEA-OH + HATU/DIPEA Fmoc->Coupling Deprotect Fmoc Removal (20% Piperidine) Coupling->Deprotect Wash (DMF) Elongation Next Amino Acid Coupling Deprotect->Elongation Kaiser Test

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-AEEA-OH incorporation.

Step-by-Step Methodology:

  • Resin Preparation : Swell the peptide-bound resin (bearing a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes.

  • Pre-Activation : In a separate vial, dissolve 3–4 molar equivalents of Fmoc-AEEA-OH and 3.9 equivalents of HATU in DMF.

    • Expert Insight: HATU is preferred over HBTU for PEGylated amino acids because the ether oxygen can induce slight local steric hindrance; HATU provides superior reaction kinetics.

  • Base Addition : Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Stir for 2 minutes to form the active O-At ester.

  • Coupling : Add the activated Fmoc-AEEA-OH to the resin. Agitate at room temperature for 45–60 minutes.

  • Self-Validation (Kaiser Test) : Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test. A colorless/yellow bead indicates successful coupling (absence of free amines). If the beads are blue, perform a second coupling cycle before proceeding.

  • Deprotection : Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to remove the Fmoc protecting group, preparing the AEEA amine for the next coupling step.

Protocol B: Solution-Phase Conjugation via AEEA-NHS Ester

This protocol outlines the attachment of an AEEA-functionalized payload (e.g., a fluorophore or small molecule) to the surface lysines of a target protein or antibody.

NHS_Conjugation Payload Payload-AEEA-COOH Activation NHS + EDC (Activation) Payload->Activation ActiveEster Payload-AEEA-NHS Active Ester Activation->ActiveEster Conjugation Nucleophilic Attack (pH 7.2 - 8.0) ActiveEster->Conjugation Protein Target Protein (Surface Lysines) Protein->Conjugation Product Protein-AEEA-Payload Conjugate Conjugation->Product Stable Amide Bond

Figure 2: Solution-phase bioconjugation mechanism using AEEA-NHS ester activation.

Step-by-Step Methodology:

  • Payload Activation : Dissolve the Payload-AEEA-COOH in anhydrous DMSO (or DMF) to a concentration of 10 mg/mL. Add 1.5 equivalents of N-Hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Expert Insight: This step must be strictly anhydrous. The O-acylisourea intermediate formed by EDC is highly susceptible to hydrolysis by water before it can react with NHS.

  • Self-Validation (Activation Check) : After 2 hours of stirring at room temperature, analyze a 1 µL aliquot via LC-MS. Confirm the complete disappearance of the free acid mass and the appearance of the Payload-AEEA-NHS ester mass (+97 Da shift).

  • Protein Preparation : Buffer exchange your target protein into 1X PBS (pH 7.4 to 8.0).

    • Expert Insight: The pH is a delicate balance. At pH < 7.2, the ϵ -amino groups of lysine residues are heavily protonated ( NH3+​ ) and non-nucleophilic. At pH > 8.0, the NHS ester hydrolyzes rapidly. pH 7.6 is typically the optimal midpoint.

  • Conjugation : Add the activated Payload-AEEA-NHS ester to the protein solution at a 10:1 to 20:1 molar excess. Ensure the final DMSO concentration does not exceed 5-10% (v/v) to prevent protein denaturation.

  • Incubation & Purification : Incubate for 2 hours at room temperature with gentle end-over-end mixing. Quench the reaction with 50 mM Tris (pH 7.5) for 15 minutes, then purify the conjugate using Size Exclusion Chromatography (SEC) or spin dialysis (e.g., Amicon Ultra filters).

References

  • BroadPharm. PEG Acid Linkers.
  • Creative Biolabs. Amino-PEG1-acid (CAT#: ADC-L-283).
  • AxisPharm. Amino-PEG1-acid, CAS 144942-89-2.
  • Precise PEG LLC. Amino PEG | Amine Functional PEG Linkers for Conjugation.
  • LGC, Biosearch Technologies. The Flexibility of PNA Synthesis.
  • PLOS One. Imaging articular cartilage in osteoarthritis using targeted peptide radiocontrast agents.
  • Bio-Synthesis / Nucleic Acids Research. DNA assembly using bis-peptide nucleic acids (bisPNAs).
  • PubChem. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956.
  • BroadPharm. What is Semaglutide?

Sources

Application Note: Optimized Amide Bond Formation with 2-(2-Aminoethoxy)acetate (AEEA) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of poly(ethylene glycol) (PEG) derivatives, specifically 2-(2-Aminoethoxy)acetate (often utilized as Fmoc-AEEA-OH), is a critical structural modification in modern drug development. AEEA serves as a hydrophilic spacer that enhances the pharmacokinetic profiles of peptide therapeutics, most notably in GLP-1 receptor agonists like Semaglutide and Tirzepatide[1],[2]. This application note provides a comprehensive, self-validating protocol for the efficient formation of amide bonds using AEEA, detailing the mechanistic causality of reagent selection, step-by-step Solid-Phase Peptide Synthesis (SPPS) workflows, and quantitative optimization strategies.

Mechanistic Causality of Amide Bond Formation

The coupling of Fmoc-AEEA-OH to a resin-bound peptide amine requires highly efficient activation to prevent side reactions such as truncation or lactamization. While traditional carbodiimides (e.g., DIC/HOBt) can be used[2], the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preeminent choice for difficult couplings due to its rapid reaction kinetics and suppression of racemization[3],[4].

The Activation Cascade

The efficacy of HATU relies on a precise sequence of chemical events[3],[5]:

  • Deprotonation : A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Fmoc-AEEA-OH. DIPEA is chosen over standard amines because its bulky isopropyl groups prevent it from acting as a competing nucleophile[3],[6].

  • Electrophilic Attack : The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt[3].

  • Active Ester Formation : The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the intermediate to form an OAt-active ester [3]. The neighboring nitrogen atom in the HOAt ring provides an anchoring effect that accelerates the subsequent nucleophilic attack by the resin-bound amine[4].

HATU_Mechanism AEEA Fmoc-AEEA-OH (Carboxylic Acid) Base DIPEA (Deprotonation) AEEA->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Reagent (Electrophilic Attack) Carboxylate->HATU OAt OAt Active Ester (Highly Reactive) HATU->OAt Amine Resin-bound Amine (Nucleophile) OAt->Amine Amide Amide Bond Formation (+ HOAt Byproduct) Amine->Amide

HATU-mediated activation and amide bond formation mechanism for Fmoc-AEEA-OH.

Experimental Protocol: SPPS Workflow for Fmoc-AEEA-OH

The following protocol outlines the integration of Fmoc-AEEA-OH into a peptide backbone via Fmoc-SPPS. To ensure a self-validating system , the protocol incorporates the Kaiser test as an absolute binary checkpoint before proceeding to subsequent deprotection steps[7],[8].

Materials Required
  • Resin : Peptide-bound resin with a free N-terminal amine (e.g., Fmoc-Gly-Wang resin, pre-swelled)[7].

  • Reagents : Fmoc-AEEA-OH, HATU, DIPEA.

  • Solvents : Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM). DMF is critical as it optimally swells the polystyrene resin matrix, exposing reactive amine sites[3].

  • Deprotection Solution : 20% Piperidine in DMF[7],[8].

Step-by-Step Methodology
  • Resin Swelling & Preparation :

    • Suspend the peptide-resin in anhydrous DMF for 30 minutes to maximize pore expansion. Drain the solvent.

  • Pre-Activation of Fmoc-AEEA-OH :

    • In a separate dry vial, dissolve Fmoc-AEEA-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF[3]. Note: A slight deficit of HATU prevents capping of the resin-bound amine by unreacted uronium species.

    • Add DIPEA (6.0 equivalents) to the solution. Stir for 5 minutes at room temperature to allow the OAt-active ester to form[3].

  • Coupling Reaction :

    • Transfer the activated Fmoc-AEEA-OH solution to the resin.

    • Agitate the reaction vessel gently for 60–120 minutes at room temperature.

  • Self-Validation (The Kaiser Test) :

    • Remove a few resin beads and wash them with DCM. Apply Kaiser test reagents (ninhydrin, phenol, KCN).

    • Causality Check : A yellow/colorless result (negative) validates complete amide bond formation. A blue result (positive) indicates unreacted primary amines, triggering a mandatory re-coupling step using fresh reagents[7],[8].

  • Washing and Deprotection :

    • Once validated, wash the resin thoroughly with DMF (3 × 5 min) to remove HOAt and excess reagents.

    • Treat the resin with 20% Piperidine in DMF (2 × 10 min) to cleave the Fmoc protecting group from the newly attached AEEA residue[2],[8].

    • Wash with DMF (5 × 3 min) to remove piperidine before the next coupling cycle.

SPPS_Workflow Start Peptide-Resin (Free Amine) Activate Pre-activate Fmoc-AEEA-OH (HATU / DIPEA / DMF) Start->Activate Couple Coupling Reaction (60-120 Minutes) Activate->Couple Wash1 Wash Resin (DMF) Couple->Wash1 Test Kaiser Test (Monitor Amines) Wash1->Test Test->Couple Positive (Incomplete) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Test->Deprotect Negative (Complete) Wash2 Wash Resin (DMF) Deprotect->Wash2 Next Next Coupling Cycle Wash2->Next

Stepwise workflow for Fmoc-AEEA-OH coupling in Solid-Phase Peptide Synthesis.

Quantitative Data & Optimization Parameters

The coupling efficiency of AEEA is highly dependent on stoichiometry and reaction time. The table below synthesizes quantitative optimization data for standard peptide backbones versus sterically hindered or aggregation-prone sequences (e.g., the Lys20 modification site in Semaglutide)[7],[8].

ParameterStandard Coupling ConditionsDifficult Sequence Optimization
Fmoc-AEEA-OH 3.0 Equivalents5.0 Equivalents
Coupling Reagent HATU (2.9 Eq)HATU (4.9 Eq)
Base DIPEA (6.0 Eq)DIPEA (10.0 Eq)
Solvent System 100% DMFDMF / NMP (1:1 v/v)
Coupling Time 60 minutes120 minutes (or double coupling)
Temperature Ambient (25°C)Microwave-assisted (75°C)
Expected Yield > 98%> 95%

Note: For sequential AEEA couplings (e.g., the AEEA-AEEA-OH dimer in Semaglutide), double coupling is strictly recommended for the second AEEA residue to overcome the steric bulk of the growing PEG chain[2],[8].

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Aminoethoxy)acetate Derivatives for Specific Functionalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(2-Aminoethoxy)acetate, often referred to as AEEA, is a bifunctional molecule of significant interest in contemporary chemical and biomedical research.[1][] Its structure, featuring a primary amine and a carboxylic acid separated by a flexible and hydrophilic diethylene glycol spacer, makes it an exceptionally versatile building block.[] This unique architecture allows for its incorporation into a diverse array of molecular constructs, enhancing properties such as solubility, bioavailability, and pharmacokinetic profiles.

In the realm of drug development, AEEA and its derivatives are frequently employed as linkers in complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] PROTACs, for instance, are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[3][4][5] The linker component, for which AEEA is a popular choice, plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the two protein-binding ligands.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of 2-(2-Aminoethoxy)acetate derivatives. We will delve into established synthetic protocols, explain the rationale behind experimental choices, and offer insights into creating derivatives with specific functionalities.

Core Synthetic Strategies for AEEA Derivatives

The synthesis of functionalized AEEA derivatives typically involves the protection of one of the functional groups (amine or carboxylic acid) while the other is modified. The choice of protecting groups is paramount and depends on the subsequent reaction conditions.

Amine Protection Strategies

The primary amine of AEEA is a nucleophilic center and must often be protected to prevent unwanted side reactions during the modification of the carboxylic acid. Common amine protecting groups include:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Widely used in solid-phase peptide synthesis (SPPS), Fmoc is stable to acidic conditions and is readily removed by a mild base, typically piperidine.[7]

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions, the Boc group is easily removed with a strong acid, such as trifluoroacetic acid (TFA).[7]

  • Cbz (carboxybenzyl) or Z: This protecting group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.[7]

A general synthetic route starting from 2-(2-aminoethoxy)ethanol involves protection of the amine, followed by oxidation of the alcohol to the carboxylic acid.[][7]

Carboxylic Acid Protection

In cases where the amine needs to be modified, the carboxylic acid can be protected, most commonly as an ester (e.g., methyl or ethyl ester). These esters can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key AEEA derivatives.

Protocol 1: Synthesis of N-Fmoc-2-(2-Aminoethoxy)acetic Acid (Fmoc-AEEA-OH)

This protocol describes a common and reliable method for preparing the Fmoc-protected AEEA, a crucial building block for solid-phase peptide synthesis and the construction of more complex molecules. The synthesis starts from the commercially available 2-(2-aminoethoxy)ethanol.

Workflow Diagram:

Synthesis_of_Fmoc_AEEA_OH A 2-(2-Aminoethoxy)ethanol B N-Dibenzyl-2-(2-aminoethoxy)ethanol A->B Dibenzylamine, K2CO3, NaBr, Acetonitrile, 80°C C Methyl N-Dibenzyl-2-(2-aminoethoxy)acetate B->C 1. NaH 2. Methyl bromoacetate, THF D N-Dibenzyl-2-(2-aminoethoxy)acetic Acid C->D LiOH, THF/H2O E 2-(2-Aminoethoxy)acetic Acid (AEEA) D->E H2, Pd/C, Methanol F N-Fmoc-2-(2-Aminoethoxy)acetic Acid E->F Fmoc-OSu, NaHCO3, Dioxane/H2O

Caption: Synthetic workflow for N-Fmoc-2-(2-Aminoethoxy)acetic Acid.

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • Dibenzylamine

  • Potassium Carbonate (K₂CO₃)

  • Sodium Bromide (NaBr)

  • Acetonitrile (anhydrous)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl bromoacetate

  • Tetrahydrofuran (THF, anhydrous)

  • Lithium Hydroxide (LiOH)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen (H₂) gas

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Step 1: N-Dibenzylation of 2-(2-Aminoethoxy)ethanol. [8]

    • To a solution of 2-(2-aminoethoxy)ethanol in acetonitrile, add dibenzylamine, potassium carbonate, and a catalytic amount of sodium bromide.

    • Heat the reaction mixture at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting N-Dibenzyl-2-(2-aminoethoxy)ethanol by column chromatography.

  • Step 2: Alkylation with Methyl Bromoacetate. [7]

    • Dissolve the N-Dibenzyl-2-(2-aminoethoxy)ethanol in anhydrous THF and cool to 0°C.

    • Carefully add sodium hydride in portions. Caution: NaH is highly reactive with water and moisture.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction back to 0°C and add methyl bromoacetate dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester.

  • Step 3: Hydrolysis of the Methyl Ester. [7]

    • Dissolve the crude methyl ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Step 4: Deprotection of the Dibenzyl Group. [7]

    • Dissolve the carboxylic acid in methanol and add 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude AEEA.

  • Step 5: Fmoc Protection. [7]

    • Dissolve the crude AEEA in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-AEEA-OH, by column chromatography or recrystallization.

Protocol 2: Amide Coupling of Fmoc-AEEA-OH to a Primary Amine

This protocol outlines the general procedure for coupling the synthesized Fmoc-AEEA-OH to a primary amine, a key step in constructing more complex molecules like PROTACs or peptides.

Reaction Scheme Diagram:

Amide_Coupling Fmoc_AEEA Fmoc-AEEA-OH Product Fmoc-AEEA-NH-R Fmoc_AEEA->Product + Amine R-NH2 Amine->Product HATU, DIPEA, DMF

Caption: General scheme for amide coupling of Fmoc-AEEA-OH.

Materials:

  • Fmoc-AEEA-OH

  • Primary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

Procedure:

  • Activation of Fmoc-AEEA-OH:

    • Dissolve Fmoc-AEEA-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature. This in-situ activation forms the highly reactive acyl-OAt ester.[9]

  • Coupling Reaction:

    • To the activated Fmoc-AEEA-OH solution, add the primary amine (1.0-1.2 equivalents).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the steric hindrance of the amine. For sterically hindered substrates, elevated temperatures may be required.[10]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical, especially for challenging couplings involving sterically hindered or electron-deficient amines.[11][12]

Coupling ReagentClassRelative ReactivityCommon AdditivesKey Considerations
HATU Uronium/Aminium SaltVery HighHOAt (pre-incorporated)Highly effective for hindered couplings; minimizes racemization.[9][11]
HBTU Uronium/Aminium SaltHighHOBtA common and effective reagent, though slightly less reactive than HATU.
EDC CarbodiimideModerateHOBt, DMAPWater-soluble byproducts are easily removed; often used in aqueous media.[12]
DIC/HOBt CarbodiimideModerateHOBtSimilar to EDC but the urea byproduct is insoluble in most organic solvents.

Application in PROTAC Synthesis

The synthesized Fmoc-AEEA-OH is a valuable linker for PROTACs. The general strategy involves:

  • Coupling the Fmoc-AEEA-OH to a ligand for the protein of interest (POI).

  • Deprotection of the Fmoc group.

  • Coupling of the resulting free amine to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).

PROTAC Assembly Workflow:

PROTAC_Synthesis A Fmoc-AEEA-OH C Fmoc-AEEA-Linker-POI A->C Coupling B POI Ligand B->C + D H2N-AEEA-Linker-POI C->D Fmoc Deprotection (Piperidine/DMF) F E3-Ligand-Linker-AEEA-Linker-POI (PROTAC) D->F Coupling E E3 Ligase Ligand E->F +

Caption: General workflow for the assembly of a PROTAC using an AEEA linker.

Conclusion

The synthesis of 2-(2-Aminoethoxy)acetate derivatives provides a versatile platform for the development of functionalized molecules with broad applications in research and drug discovery. The protocols and strategies outlined in these application notes offer a solid foundation for researchers to design and synthesize AEEA derivatives tailored to their specific needs. The careful selection of protecting groups and coupling reagents is crucial for achieving high yields and purity, particularly when dealing with complex molecular architectures.

References

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka | Patsnap. [Link]

  • Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... ResearchGate. [Link]

  • (2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | CID 362706 - PubChem. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and - ChemRxiv. [Link]

  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - Taylor & Francis. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Biopolymers in Drug and Gene Delivery Systems - MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning - MDPI. [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications. [Link]

Sources

Application Note: A Multi-Modal Analytical Workflow for the Characterization of 2-(2-Aminoethoxy)acetate Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The covalent conjugation of biomolecules with hydrophilic linkers, such as those derived from 2-(2-Aminoethoxy)acetate, is a cornerstone of modern therapeutic development, enhancing the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and oligonucleotides.[1] These linkers, which are short, discrete polyethylene glycol (dPEG®) structures, offer advantages over traditional polydisperse PEGs by providing homogenous final products. However, the comprehensive characterization of these conjugates presents significant analytical challenges due to their inherent complexity and the unique physicochemical properties of the linker. This application note presents a robust, multi-modal analytical strategy designed for researchers, scientists, and drug development professionals. We detail a tiered approach employing chromatographic, mass spectrometric, and spectroscopic techniques to deliver a holistic understanding of the conjugate's identity, purity, and structural integrity, ensuring the development of well-characterized and consistent biotherapeutics.

Introduction: The Analytical Imperative for Conjugate Characterization

The functionalization of biomolecules using 2-(2-Aminoethoxy)acetate linkers is a widely adopted strategy to create advanced therapeutics like antibody-drug conjugates (ADCs) and PEGylated proteins.[2][3] The success of these complex biologics hinges on precise control over their critical quality attributes (CQAs), including:

  • Identity and Molecular Weight: Confirming the correct mass of the final conjugate.

  • Degree of Conjugation: Quantifying the number of linker-payload moieties attached to the biomolecule (e.g., the Drug-to-Antibody Ratio or DAR in ADCs).[]

  • Site of Conjugation: Identifying the specific amino acid residues where the linker is attached.

  • Purity and Aggregation: Detecting and quantifying unconjugated starting materials, excess reagents, and high-molecular-weight aggregates.[1]

Characterizing these attributes is non-trivial. The 2-(2-Aminoethoxy)acetate linker, like other PEG derivatives, lacks a natural UV chromophore, rendering standard HPLC with UV detection ineffective for analyzing the linker itself or quantifying conjugation efficiency without a chromophoric payload.[5] Furthermore, the addition of the linker creates a heterogeneous mixture of species with varying degrees of conjugation, demanding high-resolution analytical techniques for separation and identification.[6] This guide provides a systematic workflow to navigate these challenges, ensuring a thorough and reliable characterization process.

The Core Analytical Strategy: A Tiered Workflow

A comprehensive characterization campaign is best approached in a logical, tiered manner, moving from initial confirmation to deep structural elucidation. This ensures that foundational questions of successful conjugation and purity are answered before committing resources to more intensive analyses.

Tiered_Analytical_Workflow cluster_0 Tier 1: Initial Confirmation & Purity cluster_1 Tier 2: Definitive Structure & Heterogeneity cluster_2 Tier 3: Site of Conjugation SDS_PAGE SDS-PAGE (Molecular Weight Shift) SEC_HPLC SEC-HPLC (Aggregation & Purity) RP_HPLC RP-HPLC with ELSD/CAD (Overall Purity) Intact_MS Intact Mass Analysis (LC-MS) (MW & Conjugation Ratio) RP_HPLC->Intact_MS Proceed to Structural Analysis HIC HIC (Distribution of Species) NMR NMR Spectroscopy (Structural Verification) Peptide_Mapping Peptide Mapping (LC-MS/MS) (Localization of Conjugation) NMR->Peptide_Mapping Final Elucidation start Sample start->SDS_PAGE Initial Assessment

Fig 1. A tiered analytical workflow for conjugate characterization.

Tier 1 Protocols: Confirmation of Conjugation and Purity

The first objective is to confirm that the conjugation reaction has occurred and to assess the overall purity and aggregation state of the product.

SDS-PAGE for Molecular Weight Assessment

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight upon conjugation. The attachment of the 2-(2-Aminoethoxy)acetate linker and its payload will cause a distinct upward shift in the protein band's migration compared to the unconjugated starting material.[7]

Protocol: SDS-PAGE Analysis

  • Sample Preparation: Prepare samples of the unconjugated biomolecule (control) and the conjugate at a concentration of 1 mg/mL. For reducing conditions, add a reducing agent (e.g., DTT or β-mercaptoethanol) to a final concentration of 50 mM and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 10-15 µg of each sample onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Running Conditions: Run the gel in an appropriate SDS running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and destain according to the manufacturer's protocol.

  • Analysis: Image the gel and compare the band migration of the conjugate to the unconjugated control. A clear, higher molecular weight band for the conjugate sample indicates successful conjugation.

Size-Exclusion HPLC (SEC-HPLC) for Aggregation

SEC-HPLC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying high-molecular-weight species (aggregates) which are a critical concern for immunogenicity.[8]

Protocol: SEC-HPLC for Aggregate Analysis

  • System: An HPLC system with a UV detector.

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm).

  • Mobile Phase: A physiologically relevant buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for proteins) or 260 nm (for oligonucleotides).

  • Sample Preparation: Dilute the conjugate to approximately 1 mg/mL in the mobile phase.

  • Injection Volume: 20 µL.

  • Analysis: Integrate the peak areas. The main peak represents the monomeric conjugate, while earlier eluting peaks correspond to aggregates. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Reversed-Phase HPLC (RP-HPLC) with Universal Detection

As the 2-(2-Aminoethoxy)acetate linker lacks a UV chromophore, universal detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are essential for purity analysis, especially of the linker itself or conjugates with non-chromophoric payloads.[5][9]

Protocol: RP-HPLC with ELSD/CAD

  • System: An HPLC system coupled to an ELSD or CAD.

  • Column: A C18 or C4 reversed-phase column (e.g., Agilent PLRP-S, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate, for example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings (ELSD): Nebulizer temperature: 50°C; Evaporator temperature: 70°C; Gas flow: 1.6 SLM.[10]

  • Analysis: Assess the chromatogram for peaks corresponding to the main conjugate, unconjugated starting materials, and other impurities.

ParameterSEC-HPLCRP-HPLC with ELSD/CAD
Primary Application Quantifying AggregatesAssessing Overall Purity
Separation Principle Hydrodynamic SizeHydrophobicity
Typical Column TSKgel G3000SWxlC4, C8, or C18
Detection UV (280/260 nm)ELSD or CAD
Key Insight Presence of dimers, trimers, etc.Unconjugated reactants, side-products
Table 1. Comparison of primary HPLC methods for initial conjugate assessment.

Tier 2 Protocols: Definitive Structure and Heterogeneity

With conjugation confirmed, the next tier focuses on determining the precise molecular weight, the distribution of conjugated species, and definitive structural verification.

Intact Mass Analysis by LC-MS

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive technique for measuring the molecular weight of the intact conjugate.[11] Using high-resolution ESI-MS, one can determine the average degree of conjugation by comparing the mass of the conjugate to the unconjugated biomolecule.[6]

Protocol: Intact LC-MS Analysis

  • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase column suitable for proteins (e.g., Waters ACQUITY UPLC BEH C4).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient optimized to elute the proteinaceous conjugate (e.g., 20% to 60% B over 10 minutes).

  • MS Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Acquisition: Acquire data over an m/z range appropriate for the expected charge states of the conjugate (e.g., 800 - 4000 m/z).

  • Data Processing: The resulting multi-charged spectrum must be deconvoluted using software (e.g., ProMass, BioPharma Finder) to generate a zero-charge mass spectrum. The masses of the different conjugated species can then be identified.

Hydrophobic Interaction Chromatography (HIC)

For conjugates like ADCs, HIC is a powerful tool to separate species based on the number of attached linker-payloads. Each conjugation adds hydrophobicity, leading to stronger retention on the HIC column. This allows for the quantification of the distribution of DAR0, DAR1, DAR2, etc., species.[]

Protocol: HIC for Species Distribution

  • System: HPLC with UV detector.

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A reverse salt gradient, e.g., 100% A to 100% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: Peaks will elute in order of increasing conjugation (decreasing hydrophilicity). The relative percentage of each peak provides the distribution of the conjugated species.

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation of the 2-(2-Aminoethoxy)acetate linker and its successful covalent attachment. While NMR of the full conjugate can be complex, analyzing the linker-payload prior to conjugation or a digested fragment of the conjugate is highly informative.[5] 1D (¹H, ¹³C) and 2D experiments like HSQC and HMBC can confirm atom connectivity.[12][13]

Protocol: ¹H NMR of a Linker-Payload Moiety

  • Sample Preparation: Dissolve 5-10 mg of the purified linker-payload intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument: A high-field NMR spectrometer (≥400 MHz).

  • Experiment: Acquire a standard 1D ¹H NMR spectrum.

  • Analysis:

    • Chemical Shift: The characteristic peaks for the ethoxy protons (-O-CH₂-CH₂-O-) of the linker backbone should be visible, typically in the 3.5-4.0 ppm range.

    • Integration: The relative integration of the linker protons versus protons on the payload should match the expected stoichiometric ratio.

    • Coupling Patterns: Analyze the splitting patterns to confirm the connectivity between adjacent protons.

Tier 3 Protocol: Pinpointing the Site of Conjugation

For many applications, particularly therapeutics, knowing where the linker is attached is as important as knowing that it is attached. Peptide mapping via LC-MS/MS is the definitive method for this.[14]

Peptide_Mapping_Workflow Conjugate Purified Conjugate Denature Denaturation & Reduction/Alkylation Conjugate->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_MS RP-HPLC Separation Digest->LC_MS MS_MS Tandem MS (MS/MS) Analysis LC_MS->MS_MS Analysis Data Analysis: Identify Modified Peptides MS_MS->Analysis

Fig 2. Experimental workflow for peptide mapping analysis.

Protocol: LC-MS/MS Peptide Mapping

  • Sample Preparation:

    • Denature the conjugate (approx. 100 µg) in a buffer containing a chaotropic agent (e.g., 6 M Guanidine-HCl).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide scrambling.

    • Buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Enzymatic Digestion: Add a specific protease (e.g., trypsin, which cleaves after lysine and arginine residues) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a C18 column.

    • Separate the peptides using a shallow acetonitrile gradient.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where a full MS scan is followed by MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known sequence of the biomolecule.

    • The search parameters must include a variable modification corresponding to the mass of the 2-(2-Aminoethoxy)acetate linker-payload on potential conjugation sites (e.g., lysine for NHS-ester chemistry).

    • The fragmentation pattern (b- and y-ions) of a modified peptide will confirm the presence of the conjugate and pinpoint the exact amino acid of attachment.[14][15]

Conclusion

The characterization of 2-(2-Aminoethoxy)acetate conjugates requires a multi-faceted analytical approach that traditional methods cannot satisfy alone. The tiered strategy presented here, which combines foundational techniques like SDS-PAGE and SEC with high-resolution mass spectrometry and definitive NMR spectroscopy, provides a comprehensive and self-validating workflow. By systematically assessing molecular weight, purity, aggregation, degree of conjugation, and the specific site of attachment, researchers and developers can build a complete analytical package. This ensures the production of well-defined, consistent, and high-quality bioconjugates, ultimately accelerating the path from discovery to clinical application.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(2-Aminoethoxy)acetate (AEEA) Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and optimize the workflows associated with 2-(2-Aminoethoxy)acetate (AEEA) conjugation.

AEEA—commonly utilized as Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid)—is a critical mini-PEG spacer used to enhance the solubility and pharmacokinetic profiles of peptide therapeutics, including GLP-1 receptor agonists like Semaglutide and Tirzepatide[1],[2]. However, its unique structural geometry makes it highly susceptible to specific side reactions during Solid-Phase Peptide Synthesis (SPPS) and bioconjugation[3].

🔬 Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my AEEA coupling yield low, and why do I detect a +101 Da mass species in my crude mixture instead of my desired conjugate?

A: You are observing Intramolecular Cyclization (Morpholin-3-one formation). This is the most common and detrimental side reaction in AEEA chemistry. The AEEA molecule has exactly six atoms separating its primary amine and its carboxylate carbon ( N−C−C−O−C−C=O ). If the Fmoc protecting group is removed prematurely—often due to residual piperidine in the resin bed from inadequate washing—the unprotected amine will rapidly attack the activated ester (or O -acylisourea intermediate).

This intramolecular nucleophilic attack forms a thermodynamically stable 6-membered lactam known as a morpholin-3-one derivative[4],[5]. Because this reaction is intramolecular and kinetically favored by the 6-atom transition state, it vastly outcompetes the desired intermolecular coupling to your target peptide[5].

  • Causality-Driven Solution: Ensure exhaustive washing (at least 5x with DMF) after Fmoc deprotection. Never pre-activate Fmoc-AEEA-OH for extended periods if trace base contamination is suspected.

CyclizationMechanism A Fmoc-AEEA-OH (Protected Linker) B Activated Fmoc-AEEA-OAct (O-acylisourea / OBt) A->B Coupling Reagent (HATU/DIC) C Trace Base / Residual Piperidine (Premature Deprotection) B->C Side Reaction F Target Peptide-NH2 B->F Intermolecular Amidation (Desired Pathway) D H2N-AEEA-OAct (Unprotected & Activated) C->D E Morpholin-3-one (6-Membered Lactam) D->E Intramolecular Cyclization (Fast, 6-atom transition) G Desired Conjugate (Fmoc-AEEA-Peptide) F->G

Fig 1. Competitive pathways: Desired amidation vs. intramolecular morpholin-3-one cyclization.
Q2: My coupling efficiency drops significantly when adding multiple AEEA linkers in tandem (e.g., PEG2-PEG2). How do I resolve this?

A: Overcome PEG-induced folding via optimized coupling reagents. While AEEA linkers are highly hydrophilic and reduce steric hindrance for the final payload, coupling multiple AEEA units together can paradoxically reduce coupling efficiency[3]. The flexible ether backbone can adopt folded conformations in organic solvents like DMF, shielding the terminal amine and preventing efficient nucleophilic attack.

  • Causality-Driven Solution: Switch to highly efficient uronium coupling reagents (like HATU) paired with a dual-base system (e.g., DIPEA and 2,6-lutidine)[3],[6]. The addition of lutidine helps maintain an optimal pH without causing base-catalyzed rearrangements of the Fmoc group[3]. Always follow up with a capping step to prevent deletion sequences.

Q3: Are there specific side reactions to watch for during global cleavage (TFA)?

A: Yes, beware of reactive cationic alkylation. While the ether linkages of AEEA are generally stable to trifluoroacetic acid (TFA), the cleavage of standard protecting groups (like tBu, Trt, or PMB) generates highly reactive carbocations[7]. If the scavenger cocktail is suboptimal, these carbocations can alkylate the oxygen atoms in the AEEA linker or adjacent peptide residues, leading to a complex crude mixture[7].

  • Causality-Driven Solution: Utilize an optimized cleavage cocktail (e.g., TFA/TIS/H2O at 95:2.5:2.5) and consider adding an electron-rich aromatic additive like phenol if highly reactive cations (e.g., from PMB ethers) are present[1],[7].

📊 Quantitative Data: AEEA Coupling Parameters

To ensure high-fidelity conjugation, empirical data dictates shifting from standard coupling parameters to high-efficiency parameters when dealing with tandem AEEA repeats or sterically hindered target amines[2],[6].

ParameterStandard Condition (Single AEEA)High-Efficiency Condition (Tandem/Difficult)Causality / Rationale
Coupling Reagent DIC / Oxyma PureHATUHATU generates a highly reactive HOAt ester, overcoming PEG-folding steric hindrance.
AEEA Equivalents 3 - 4 eq5 - 8 eqExcess reagent drives the intermolecular reaction forward, outcompeting side reactions[6].
Base Equivalents N/A (for DIC)8 eq DIPEA + 12 eq LutidineDual-base system buffers the reaction, preventing base-catalyzed Fmoc degradation[3],[6].
Reaction Time 45 - 60 min60 - 120 min (or Double Coupling)Extended time allows for the slower intermolecular amidation to reach completion.
Expected Yield > 95%> 95% (per step)Validated via spectrophotometric Fmoc measurements[6].

🧪 Self-Validating Experimental Protocol: SPPS Workflow for AEEA

This step-by-step methodology is designed as a self-validating system . By incorporating the Kaiser test and a mandatory capping step, the protocol inherently prevents the propagation of deletion sequences or unreacted intermediates.

Step 1: Fmoc Deprotection

  • Swell the resin in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 10 minutes at room temperature (RT)[1].

  • Drain and repeat the piperidine treatment for an additional 10 minutes.

Step 2: Exhaustive Washing (Critical Step)

  • Wash the resin 5 times with DMF (1 minute per wash).

  • Mechanistic Check: This step is absolute. Any residual piperidine will cause premature deprotection of the incoming Fmoc-AEEA-OH, triggering the morpholin-3-one cyclization cascade discussed in Q1.

Step 3: Pre-activation & Coupling

  • Dissolve 5 eq. of Fmoc-AEEA-OH in NMP (0.4 M)[6].

  • Add 5 eq. of HATU (dissolved in DMF) and a base mixture of 5 eq. DIPEA / 7.5 eq. 2,6-lutidine[6].

  • Allow pre-activation for no more than 2 minutes to prevent reagent degradation.

  • Add the activated mixture to the resin and agitate gently for 40–60 minutes at RT.

Step 4: Validation (Kaiser Test)

  • Wash the resin 3 times with DMF and 2 times with DCM.

  • Perform a Kaiser (ninhydrin) test on a few resin beads.

  • System Validation:

    • Yellow beads (Negative): Coupling is complete. Proceed to the next cycle.

    • Blue beads (Positive): Unreacted primary amines remain. Proceed immediately to Step 5.

Step 5: Capping (Error-Correction)

  • If the Kaiser test is positive, treat the resin with a capping solution of 5% acetic anhydride ( Ac2​O ) in DMF for 10 minutes at RT[6].

  • Mechanistic Check: Capping permanently acetylates unreacted amines, terminating the failed sequence and ensuring that any AEEA-deletion impurities can be easily separated by RP-HPLC post-cleavage.

SPPSWorkflow S1 1. Fmoc Deprotection (20% Piperidine in DMF, 10 min) S2 2. Exhaustive Wash (DMF x 5) *Critical to remove all base* S1->S2 S3 3. Activation (Fmoc-AEEA-OH + HATU + DIPEA/Lutidine) S2->S3 S4 4. Coupling (Agitate 40-60 min at RT) S3->S4 S5 5. Kaiser Test Validation (Detect free amines) S4->S5 S5->S1 If Negative (Complete), Proceed to Next Cycle S6 6. Capping (5% Ac2O in DMF, 10 min) S5->S6 If Positive (Incomplete Coupling)

Fig 2. Self-validating SPPS workflow for AEEA coupling, incorporating mandatory validation steps.

📚 References

  • The Flexibility of PNA Synthesis | LGC, Biosearch Technologies Source: biosearchtech.com URL:

  • Application Notes and Protocols for the Synthesis of Tirzepatide Utilizing Ethoxy(ethyl)amine Derivatives Source: benchchem.com URL:

  • CN109651286B - High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one Source: google.com (Google Patents) URL:

  • C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines Source: nih.gov (PMC) URL:

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling Source: acs.org (Organic Letters) URL:

  • Bioconjugation of a PNA Probe to Zinc Oxide Nanowires for Label-Free Sensing Source: mdpi.com URL:

  • 5-(P-tolyl)morpholin-3-one Source: benchchem.com URL:

Sources

Technical Support Center: Optimizing Stoichiometry for 2-(2-Aminoethoxy)acetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 2-(2-Aminoethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of this versatile linker. Here, you will find scientifically grounded answers to common questions, detailed troubleshooting protocols, and visual aids to streamline your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-Aminoethoxy)acetate and what are its primary applications?

2-(2-Aminoethoxy)acetate, also known as Amino-PEG2-acetic acid, is a hydrophilic linker containing a primary amine and a carboxylic acid functional group.[] Its polyethylene glycol (PEG)-like structure enhances solubility and reduces aggregation of conjugated molecules.[2] This makes it a valuable tool in bioconjugation, peptide synthesis, and drug delivery, where it is used to connect biomolecules like proteins and peptides to other molecules or labels.[][3]

Q2: What is the most common reaction involving 2-(2-Aminoethoxy)acetate?

The most frequent application of 2-(2-Aminoethoxy)acetate is in amide bond formation, where its primary amine reacts with a carboxyl group, or its carboxyl group reacts with a primary amine on another molecule. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

Q3: Why is stoichiometry so critical in reactions with 2-(2-Aminoethoxy)acetate?

Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is paramount for several reasons:[5]

  • Maximizing Yield: Optimal molar ratios of reactants ensure the highest possible conversion of the starting material to the desired product.

  • Minimizing Side Products: Incorrect stoichiometry can lead to unwanted side reactions, such as the formation of multiple additions or unreacted starting materials, which can complicate purification and reduce the purity of the final product.

  • Controlling Conjugation Ratio: In bioconjugation, precise control over the molar ratios of the linker to the biomolecule is essential to achieve the desired degree of labeling and to maintain the biological activity of the conjugated molecule.[6]

Q4: What are the key parameters to consider when optimizing the stoichiometry for a reaction with 2-(2-Aminoethoxy)acetate?

Beyond the molar ratios of the reactants, several other factors influence the outcome of the reaction and should be carefully controlled:

  • pH: The pH of the reaction buffer is critical for both the activation of the carboxyl group and the subsequent reaction with the amine.[6]

  • Reaction Time and Temperature: These parameters affect the rate of the reaction and the stability of the reactants and products.[4]

  • Buffer Composition: The choice of buffer is crucial, as some buffer components can interfere with the reaction.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 2-(2-Aminoethoxy)acetate.

Issue 1: Low Yield of the Desired Conjugate

Q: I am observing a very low yield of my final product. What are the likely causes and how can I improve it?

A: Low yield in bioconjugation reactions can be attributed to several factors.[6] A systematic approach to troubleshooting is recommended.

Possible Causes & Recommended Solutions:

Possible Cause Explanation Recommended Solution
Suboptimal pH The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the activated ester with a primary amine is favored at a neutral to slightly basic pH (7.0-8.5).[9]Implement a two-step reaction protocol. First, activate the carboxyl group in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0.[9][10] Then, raise the pH to 7.2-8.0 for the reaction with the amine-containing molecule.[10][11]
Incorrect Molar Ratios An insufficient excess of the activating agents (EDC/NHS) or the linker can lead to incomplete activation and low coupling efficiency.Start with a 2-10 fold molar excess of EDC and NHS over the amount of the carboxyl-containing molecule.[9] The molar ratio of the linker to the target molecule should be optimized based on the desired degree of labeling.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values, which reduces the amount available to react with the amine.[6][12]Prepare the EDC and NHS solutions fresh immediately before use.[10] Minimize the time between the activation step and the addition of the amine-containing molecule.
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction.[7][8]Perform a buffer exchange into an amine-free and carboxylate-free buffer such as PBS or HEPES before starting the reaction.[7][13]
Inaccessible Reactive Sites The target functional groups on your biomolecule may be sterically hindered or buried within the molecule's structure.Consider using a linker with a longer spacer arm to improve accessibility. Denaturing the protein slightly (if permissible) may also expose more reactive sites.

Experimental Workflow for Optimizing Yield:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Undesired Side Products or Aggregates

Q: My reaction mixture shows multiple spots on a TLC or multiple peaks on an HPLC, and I'm observing protein precipitation. What is happening and how can I fix it?

A: The formation of side products and aggregates often points to issues with reaction specificity and protein stability.

Possible Causes & Recommended Solutions:

Possible Cause Explanation Recommended Solution
Protein Aggregation The pH of the reaction buffer being close to the isoelectric point (pI) of the protein can lead to aggregation.[10] High concentrations of reactants can also cause precipitation.[10]Ensure the reaction pH is at least 1-2 units away from the pI of your protein.[10] Consider performing the reaction in a more dilute solution. Including solubility-enhancing excipients like arginine or polysorbate might also be beneficial.[6]
Cross-linking If both molecules being coupled have both amine and carboxyl groups, EDC can catalyze the formation of polymers.A two-step protocol is highly recommended. Activate the carboxyl-containing molecule first, then purify it from excess EDC before adding the amine-containing molecule.[4][14]
Modification of Non-Targeted Residues At very high pH, other nucleophilic residues on a protein, such as tyrosine, can potentially react with NHS esters, leading to non-specific labeling.Maintain the pH of the coupling step between 7.2 and 8.0 to favor reaction with primary amines.
Hydrolysis of NHS Ester The hydrolyzed NHS ester can react with the activated carboxyl group, leading to the formation of an isourea byproduct.Ensure that the NHS or Sulfo-NHS is added in sufficient excess to outcompete the hydrolysis reaction.

Protocol for a Two-Step Coupling Reaction to Minimize Side Products:

  • Activation Step:

    • Dissolve the carboxyl-containing molecule in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[14]

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A typical starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the carboxyl-containing molecule.[14]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Removal of Excess Reagents (Crucial Step):

    • Immediately remove excess EDC and byproducts using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2).[10]

  • Coupling Step:

    • Immediately add the purified, activated molecule to the amine-containing molecule in the coupling buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[10]

  • Quenching:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters.[7]

    • Incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

G cluster_0 Step 1: Activation cluster_1 Step 2: Purification cluster_2 Step 3: Coupling cluster_3 Step 4: Quenching cluster_4 Step 5: Final Purification A Carboxyl-containing molecule in MES buffer (pH 6.0) B Add EDC and NHS A->B C Incubate 15-30 min B->C D Desalting column (equilibrated in PBS, pH 7.2) C->D Remove excess EDC/NHS E Amine-containing molecule in PBS D->E F Incubate 2-4 hours E->F Mix G Add Tris buffer F->G H Incubate 15 min G->H I Purify conjugate H->I

Caption: Recommended two-step experimental workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Non-Specific Binding in Crosslinking.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • BOC Sciences. (n.d.). CAS 134978-97-5 (2-(2-(2-Aminoethoxy)ethoxy)acetic acid).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions.
  • Thermo Fisher Scientific. (n.d.). INSTRUCTIONS 22980 22981 77149.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20).
  • Benchchem. (n.d.). An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation.
  • CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • CongenPharma. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer.
  • OpenStax. (n.d.). Stoichiometry of Chemical Reactions.

Sources

Technical Support Center: A Troubleshooting Guide for 2-(2-Aminoethoxy)acetate in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the use of 2-(2-Aminoethoxy)acetate (AEEA) in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful incorporation of this hydrophilic spacer into synthetic peptides. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, grounded in established principles of peptide chemistry.

Introduction to 2-(2-Aminoethoxy)acetate (AEEA) in SPPS

2-(2-Aminoethoxy)acetate, often used in its Fmoc-protected form (Fmoc-AEEA-OH), is a short, hydrophilic spacer or linker frequently incorporated into synthetic peptides.[1][2][3] Its polyethylene glycol (PEG)-like nature offers several advantages, including increased solubility of the final peptide, reduced aggregation, and the ability to create well-defined spacing between a peptide sequence and a conjugated moiety (e.g., a fluorophore, biotin, or drug molecule).[2][3][4] While beneficial, its incorporation is not without potential challenges. This guide will walk you through common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: Why should I use 2-(2-Aminoethoxy)acetate in my peptide sequence?

A1: Incorporating an AEEA linker can significantly improve the biophysical properties of your peptide. Key benefits include:

  • Enhanced Solubility: The hydrophilic ethylene glycol units can disrupt intermolecular hydrophobic interactions, which are a primary cause of peptide aggregation and poor solubility.[4]

  • Reduced Aggregation: By breaking up hydrophobic sequences or sterically hindering inter-chain associations, AEEA can prevent the formation of insoluble aggregates during and after synthesis.[5]

  • Controlled Spacing: It provides a flexible, defined-length spacer arm for attaching reporter groups, drugs, or other molecules without sterically hindering the peptide's biological activity.[1]

Q2: How is Fmoc-AEEA-OH typically coupled in SPPS?

A2: Fmoc-AEEA-OH is coupled using standard SPPS protocols for Fmoc-protected amino acids. The carboxylic acid is activated with common coupling reagents like HBTU, HATU, HCTU, or DIC/HOBt.[6] The reaction is carried out in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[6][7]

Q3: Does the AEEA linker require special cleavage conditions?

A3: No, the AEEA linker itself is stable to standard Fmoc SPPS cleavage conditions.[8] The final peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.[9][10] The exact composition of the cocktail depends on the other amino acids in your sequence.[9]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency of Fmoc-AEEA-OH

You perform a Kaiser test after the coupling step of Fmoc-AEEA-OH, and the resin beads are still blue, indicating incomplete reaction.

Possible Causes & Solutions:

  • Steric Hindrance: Although AEEA is a relatively small molecule, steric hindrance can still be a factor, especially with a bulky N-terminal amino acid on the resin or if the peptide-resin is aggregated.[6]

    • Solution: Increase the coupling time from the standard 1-2 hours to 4 hours or perform a double coupling. A double coupling involves draining the reagents after the initial coupling time and adding a fresh solution of activated Fmoc-AEEA-OH for a second coupling cycle.

  • Suboptimal Reagent Concentration: The concentration of reagents can significantly impact reaction kinetics.[11]

    • Solution: Ensure that your Fmoc-AEEA-OH and coupling reagents are dissolved in a minimal amount of solvent to maintain a high concentration (e.g., 0.5 M).[11] Using 3-5 equivalents of the amino acid and coupling reagents is standard practice.[6]

  • Peptide Aggregation: If the growing peptide chain has started to aggregate, the N-terminal amine may be inaccessible.

    • Solution: Swell the resin in a solvent known to disrupt secondary structures, such as a small percentage of Dimethyl sulfoxide (DMSO) in DMF, before the coupling step. Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on preceding amino acids can also mitigate aggregation.[5]

Problem 2: Unexpected Mass in Final Peptide (+51 Da)

Your final peptide, analyzed by mass spectrometry, shows a significant peak at the expected mass +51 Da.

Possible Cause & Solution:

  • Piperidine Adduct Formation: This is a known side reaction in Fmoc SPPS, particularly with C-terminal cysteine residues, but can occur with other residues under certain conditions.[5] The base piperidine, used for Fmoc deprotection, can add across a dehydroalanine intermediate.[5] While not directly caused by AEEA, its presence can alter the local environment of the peptide chain.

    • Solution:

      • Reduce Deprotection Time: Minimize the exposure to piperidine by using shorter deprotection times (e.g., 2 x 5-10 minutes instead of a single 20-30 minute step).[6]

      • Add HOBt to Deprotection Solution: Adding a small amount of HOBt to the piperidine solution can help suppress some side reactions.[5]

      • Use a Milder Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine for Fmoc removal, although this requires careful optimization.

Problem 3: Poor Solubility of the Final Peptide Despite AEEA Incorporation

You included the AEEA linker to improve solubility, but the cleaved peptide still precipitates from your purification buffer.

Possible Causes & Solutions:

  • Insufficient Hydrophilicity: A single AEEA unit may not be enough to solubilize a very long or highly hydrophobic peptide.[4]

    • Solution: Consider incorporating multiple AEEA units in tandem (Fmoc-AEEA-AEEA-OH) or using a longer PEG spacer (e.g., PEG4, PEG8).[4] Alternatively, flanking the AEEA linker with hydrophilic amino acids like Lysine or Arginine can further enhance solubility.[12]

  • pH is at the Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.[12]

    • Solution: Adjust the pH of your buffer to be at least one unit away from the calculated pI of the peptide.[12]

  • Aggregation During Cleavage/Precipitation: The peptide may have aggregated during the cleavage from the resin or upon precipitation in cold ether.

    • Solution: After cleavage, precipitate the peptide in a larger volume of cold diethyl ether to ensure rapid and fine precipitation, which is often easier to redissolve.[9] When redissolving the crude peptide pellet, use a stronger solvent first (like 50% acetonitrile in water) before diluting it into your purification buffer.

Problem 4: Diketopiperazine Formation at the N-terminus

You are coupling Fmoc-AEEA-OH as the second residue in your sequence and observe a significant loss of product, with mass spectrometry indicating the presence of a cyclic dipeptide.

Possible Cause & Solution:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[5] This is especially prevalent when Proline is one of the first two residues, but can occur with other amino acids.[5]

    • Solution:

      • Use a Sterically Hindered Resin: Synthesizing on a 2-chlorotrityl chloride resin is a preferred method to suppress diketopiperazine formation due to the steric bulk of the linker.[5]

      • Couple the Third Residue Quickly: After deprotecting the second residue (in this case, AEEA), immediately proceed to the coupling of the third amino acid. Avoid any delays at this stage.

      • Use Pre-formed Dipeptides: If commercially available, using a pre-formed Fmoc-AA-AEEA-OH dipeptide avoids the vulnerable dipeptide-resin intermediate.[5]

Experimental Protocols

Standard Coupling Protocol for Fmoc-AEEA-OH
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, drain, and repeat for another 15-20 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-AEEA-OH (3-5 eq.) and a coupling agent (e.g., HCTU, 3-5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to activate the carboxylic acid.[6]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[6]

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the beads are blue, consider extending the coupling time or performing a double coupling.[6]

  • Washing: Wash the resin with DMF (3 x 5 mL/g resin).[6]

Peptide Cleavage and Precipitation
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.[6]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[6][9]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a large volume of cold diethyl ether.[6][9]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice and then dry the pellet under vacuum.[6][9]

Data Presentation

Table 1: Common Coupling Reagents for Fmoc-AEEA-OH
Coupling ReagentEquivalents (vs. Resin)Activation TimeNotes
HBTU/DIPEA3-51-2 minStandard, efficient coupling.
HATU/DIPEA3-51-2 minExcellent for sterically hindered couplings.
HCTU/DIPEA3-51-2 minLess racemization-prone than HBTU.[13]
DIC/HOBt3-510-15 minCost-effective; pre-activation recommended.[6]
Table 2: Troubleshooting Summary
IssueSymptomRecommended Action
Incomplete CouplingBlue resin beads in Kaiser testIncrease coupling time, perform double coupling, increase reagent concentration.
AggregationResin shrinking, poor coupling/deprotectionUse aggregation-disrupting solvents (e.g., with DMSO), incorporate backbone protection.[5]
Poor SolubilityCrude peptide precipitatesAdd more hydrophilic units, adjust buffer pH away from pI.[4][12]
DiketopiperazineProduct loss at dipeptide stageUse 2-Cl-Trt resin, couple third residue immediately.[5]

Visualizations

SPPS Cycle for AEEA Incorporation

SPPS_Cycle cluster_cycle SPPS Cycle Resin_NH2 Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc Coupling Couple Fmoc-AEEA-OH (HCTU/DIPEA) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Add AEEA Wash2->Deprotection Start Next Cycle

Caption: Workflow for incorporating Fmoc-AEEA-OH in SPPS.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Coupling Start Kaiser Test Positive (Incomplete Coupling) Check_Concentration Increase Reagent Concentration to 0.5M Start->Check_Concentration Double_Couple Perform Double Coupling Check_Concentration->Double_Couple Check_Aggregation Suspect Aggregation? Double_Couple->Check_Aggregation Use_Disrupting_Solvent Use Disrupting Solvent (e.g., DMF/DMSO) Check_Aggregation->Use_Disrupting_Solvent Yes End Re-test with Kaiser Check_Aggregation->End No Use_Disrupting_Solvent->End

Caption: Decision tree for troubleshooting low AEEA coupling.

References

  • PurePEG. (2025, September 29). Common Pitfalls in PEG Linker Selection — and How to Avoid Them.
  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Google Patents. (n.d.). US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • CDN. (n.d.).
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Benchchem. (2025). stability issues of PEG linkers in acidic or basic conditions.
  • Slideshare. (n.d.). Side reaction in peptide synthesis | PPTX.
  • Agilent. (n.d.).
  • PubMed. (n.d.).
  • R Discovery. (2016, January 1). Side Reactions in Peptide Synthesis.
  • PMC - NIH. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • WuXi AppTec. (2026, January 20). 2 Analytical Platforms for Peptide Preclinical Testing: LC-MS & ELISA.
  • LCGC International. (n.d.).
  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • PMC - NIH. (2023, December 9).
  • PMC. (n.d.).
  • ThermoFisher. (n.d.). Introduction to Cleavage Techniques.
  • PMC - NIH. (n.d.).
  • ACS Publications. (2025, February 23). Optimizing Solid-Phase Protein Synthesis Using CPG-2000 and a Nickel-Cleavable SNAC-tag Linker | Organic Letters.
  • CEM Corporation - YouTube. (2025, September 24). SPPS Reagents Explained: A Complete Guide.
  • Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?.
  • WIPO Patentscope. (n.d.). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.

Sources

Technical Support Center: Impact of Steric Hindrance When Using 2-(2-Aminoethoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for challenges related to steric hindrance when using 2-(2-Aminoethoxy)acetate (AEEA) in your experimental workflows. As Senior Application Scientists, we understand that navigating the nuances of bioconjugation and linker chemistry is critical to success. This center offers in-depth, evidence-based guidance in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-Aminoethoxy)acetate and what are its primary applications?

A1: 2-(2-Aminoethoxy)acetate, often abbreviated as AEEA, is a versatile bifunctional molecule. Its structure contains a primary amine (-NH2) and a carboxylic acid (-COOH) group, connected by a short, hydrophilic di-ethoxy spacer.[][2] This unique structure makes it an excellent choice for a variety of applications in biochemical research and drug development.[]

Key applications include:

  • As a Linker/Spacer: AEEA is widely used in bioconjugation to connect different molecules, such as proteins, peptides, or labels.[][3] The hydrophilic spacer can enhance the solubility of the resulting conjugate.[][]

  • In Peptide Synthesis: It serves as a building block in the synthesis of modified peptides.[]

  • In Drug Design: AEEA can be incorporated into drug molecules to modify their pharmacokinetic properties or to provide a point of attachment for other functionalities.[5]

  • Solid-Phase Synthesis: It is used in the preparation of specialized resins for solid-phase peptide and organic synthesis.[6]

Q2: What is steric hindrance and how does it manifest in bioconjugation reactions?

A2: Steric hindrance is a phenomenon where the spatial arrangement and size of atoms or groups of atoms in a molecule obstruct a chemical reaction.[7][8] In the context of bioconjugation, it occurs when bulky molecules or substituents near a reactive site physically block the approach of another reactant.[9][10]

Common signs of steric hindrance in your experiments include:

  • Low or No Reaction Yield: The desired conjugate is formed in much lower quantities than expected, or not at all.[9]

  • Incomplete Reactions: A significant amount of one or both starting materials remains unreacted, even with an excess of one reagent.[9]

  • Lack of Site-Specificity: The conjugation occurs at more accessible but unintended sites on a biomolecule.[9]

  • Precipitation or Aggregation: If conjugation does occur, the resulting molecule may have altered physicochemical properties that lead to reduced solubility and aggregation.[9]

Q3: Can a relatively small linker like 2-(2-Aminoethoxy)acetate still be associated with steric hindrance issues?

A3: Absolutely. While AEEA itself is a small molecule, steric hindrance is a contextual problem. The issue often arises not from the size of the linker alone, but from the size and conformation of the molecules it is intended to connect. For instance, if you are attempting to conjugate a large protein or a bulky payload to a sterically crowded region of another molecule, even a small linker like AEEA may not provide enough separation to allow the reaction to proceed efficiently.[11] The flexibility and length of the linker are critical factors in overcoming such spatial challenges.[12][13]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during your experiments and provides actionable steps to resolve them.

Scenario 1: Low Yield in a Two-Step Conjugation Protocol

Q: I am performing a two-step conjugation. First, I activate my protein's carboxyl groups with EDC/NHS to create an NHS ester. Then, I add 2-(2-Aminoethoxy)acetate to attach the linker. Finally, I try to couple a payload to the newly introduced carboxyl group of AEEA, but the final yield is very low. What could be the problem?

A: This is a classic scenario where steric hindrance can be a significant factor. The low yield in the final step suggests that the initial conjugation of AEEA to your protein was successful, but the carboxyl group of the attached AEEA is now in a sterically hindered environment, preventing the efficient approach of your payload.

Troubleshooting Protocol:
  • Confirm AEEA Incorporation: Before proceeding to the final coupling step, verify that AEEA has been successfully conjugated to your protein. This can be done using techniques like mass spectrometry (to detect the mass shift) or by using a tagged version of AEEA for easier detection.

  • Optimize Reaction Conditions:

    • Increase Reaction Time and/or Temperature: For the final coupling step, increasing the reaction time or moderately increasing the temperature can sometimes provide enough energy to overcome the steric barrier. However, be mindful of the stability of your biomolecules at higher temperatures.[14]

    • Increase Molar Excess of Payload: Using a higher concentration of your payload can increase the probability of a successful reaction.[9]

  • Consider a Longer Linker: If optimizing reaction conditions fails, the most likely culprit is significant steric hindrance. 2-(2-Aminoethoxy)acetate may be too short for your specific application. Consider using a longer, hydrophilic PEG-based linker. Longer linkers provide greater spatial separation between the conjugated molecules, reducing steric clash.[11][12]

Data-Driven Decision Making: Linker Length Comparison
Linker ClassApproximate LengthKey AdvantagePotential Drawback
2-(2-Aminoethoxy)acetate (AEEA) ShortMinimal modification to overall sizeProne to steric hindrance with bulky molecules
Short PEG Linkers (e.g., PEG2 - PEG4) ModerateBalances spacing and sizeMay not be sufficient for highly crowded environments
Long PEG Linkers (e.g., PEG8 - PEG24) LongExcellent for overcoming significant steric hindrance and improving solubilityCan increase the overall size and hydrodynamic radius of the conjugate significantly

This table can help you choose an appropriate linker based on the anticipated steric challenges of your system.

Logical Workflow for Troubleshooting Low Yield

A Low Final Conjugation Yield B Verify AEEA Incorporation (e.g., Mass Spec) A->B C AEEA Conjugation Confirmed? B->C D Troubleshoot Initial Activation/Conjugation Step C->D No E Optimize Final Coupling Conditions (Time, Temp, Molar Excess) C->E Yes F Yield Improved? E->F G Consider Longer PEG Linker F->G No H Problem Solved F->H Yes I Problem Solved G->I

Caption: A step-by-step decision tree for troubleshooting low yield in a multi-step conjugation involving AEEA.

Scenario 2: Loss of Protein Activity After Conjugation

Q: I have successfully conjugated a molecule to my protein using 2-(2-Aminoethoxy)acetate, but now my protein has lost its biological activity. How can I address this?

A: This is a common issue that can be attributed to two main factors, both related to steric hindrance:

  • Conjugation at or near an active site: If the conjugation occurs within or near the protein's active or binding site, the attached molecule can sterically block the site, preventing it from interacting with its substrate or binding partner.[9]

  • Conformational changes: The conjugation might induce a change in the protein's three-dimensional structure, which can inactivate it.[9]

Troubleshooting Protocol:
  • Assess Conjugation Sites: If you are using a random conjugation method (like targeting lysine residues), you may be modifying critical amino acids. Try to identify the sites of conjugation using peptide mapping and mass spectrometry.

  • Switch to Site-Specific Conjugation: To avoid modifying active sites, consider a site-specific conjugation strategy. This gives you precise control over where the linker is attached.[9]

  • Use a Longer Linker: If the conjugation site is near a functional domain but not directly in it, using a longer linker can provide the necessary distance to prevent the payload from sterically interfering with the protein's function.[11]

  • Characterize the Conjugate's Structure: Techniques like circular dichroism (CD) spectroscopy can help you determine if the conjugation has caused significant changes to the protein's secondary or tertiary structure.[9]

Visualizing the Impact of Linker Length on Protein Function

cluster_0 Short Linker (AEEA) cluster_1 Longer PEG Linker A Protein B Active Site C Payload B->C Steric Clash D Protein E Active Site F Payload E->F No Interference

Caption: A diagram illustrating how a longer linker can mitigate steric hindrance at a protein's active site.

References

Sources

Technical Support Center: Troubleshooting 2-(2-Aminoethoxy)acetate (AEEA) Linker Conjugations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Desk. 2-(2-Aminoethoxy)acetate (AEEA), also known as Amino-PEG1-acid, is a critical hydrophilic linker utilized in peptide synthesis, PROTAC design, and antibody-drug conjugates[1]. Despite its utility, researchers frequently report stalled reactions, poor yields, or complete coupling failures when working with this building block. This guide dissects the mechanistic root causes of these failures and provides self-validating protocols to ensure high-efficiency conjugations.

The Mechanistic Root of Incomplete Reactions

The primary cause of incomplete AEEA coupling is the inherent bifunctional nature of the molecule. When the carboxylic acid of an unprotected AEEA molecule is activated (e.g., via carbodiimides like EDC), the free primary amine acts as an aggressive internal nucleophile. Due to the flexible ether linkage, this intramolecular attack forms a highly stable 6-membered lactam ring known as morpholin-3-one[2].

This intramolecular cyclization is thermodynamically favored and kinetically outcompetes intermolecular collisions with your target amine. Consequently, the linker consumes itself, leading to a "dead end" side product and an incomplete reaction.

G A Unprotected AEEA (Zwitterion) B Activated Intermediate (O-Acylisourea) A->B EDC / NHS C Morpholin-3-one (6-Membered Lactam) DEAD END B->C Intramolecular Cyclization (Fast) D Protected AEEA (e.g., Fmoc-AEEA-OH) E Activated Protected Ester (HATU / HOAt) D->E HATU / DIPEA F Desired Amide Conjugate E->F Target Amine (Intermolecular)

Fig 1. Competing pathways: Intramolecular cyclization vs. intermolecular coupling of AEEA.

Troubleshooting Desk (FAQs)

Q1: My LC-MS shows a mass shift of -18 Da from my starting AEEA, and my target amine is completely unreacted. What happened? A1: The -18 Da mass shift corresponds to the loss of water (H₂O), which is the exact mass signature of AEEA undergoing intramolecular cyclization to form morpholin-3-one[2]. To prevent this, you must use an N-terminally protected derivative, such as Fmoc-AEEA-OH or Boc-AEEA-OH. This masks the amine during carboxy activation, forcing the reaction down the desired intermolecular pathway.

Q2: I am using Boc-AEEA-OH to prevent cyclization, but my coupling to a secondary amine is still stalling at 40% yield. Why? A2: While the Boc group prevents morpholin-3-one formation, secondary amines are sterically hindered. Standard carbodiimide coupling reagents (like EDC or DIC) form an O-acylisourea intermediate that is often insufficiently reactive to overcome this steric bulk[3]. You must switch to a highly reactive uronium/aminium salt like HATU combined with a strong base like DIPEA[4]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates coupling kinetics, easily overcoming steric barriers[4].

Q3: Can I force the reaction to completion by adding a massive molar excess of my target amine to unprotected AEEA? A3: It is highly discouraged. While Le Chatelier's principle suggests excess reagent pushes the equilibrium, the kinetic rate of 6-membered ring formation is orders of magnitude faster than intermolecular collision. You will still suffer massive yield losses, waste expensive target amines, and severely complicate your downstream purification profile.

Performance Metrics: Coupling Reagent Efficacy

The following table summarizes the expected outcomes when coupling AEEA under various conditions. Use this data to select the optimal reagent system for your specific workflow.

Coupling Reagent SystemAEEA Protecting GroupTarget Amine TypePrimary Side ProductExpected Yield
EDC / NHSNone (Unprotected)PrimaryMorpholin-3-one< 10%
EDC / HOBtFmoc / BocSecondaryUnreacted Amine40 - 50%
HATU / DIPEAFmoc / BocPrimaryTetramethyluronium> 95%
COMU / DIPEAFmoc / BocSecondaryNone (Clean profile)> 90%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, the following protocol for coupling Fmoc-AEEA-OH incorporates built-in analytical checkpoints. Do not proceed to the next step unless the checkpoint validation is successful.

Workflow: Solution-Phase Coupling of Fmoc-AEEA-OH to a Primary Amine

Step 1: Pre-Activation of the Linker

  • Dissolve 1.2 equivalents of Fmoc-AEEA-OH and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Add 2.4 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Stir at room temperature for 5 minutes.

  • Validation Checkpoint 1 (LC-MS): Quench a 1 µL aliquot in 50% Acetonitrile/Water. Analyze via LC-MS to confirm the disappearance of the Fmoc-AEEA-OH mass and the formation of the HOAt-active ester intermediate.

Step 2: Intermolecular Coupling

  • Add 1.0 equivalent of your target primary amine to the activated ester solution.

  • Stir at room temperature for 1 hour under an inert atmosphere (Nitrogen or Argon).

  • Validation Checkpoint 2 (TLC / Ninhydrin): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The absence of a purple/blue spot confirms the complete consumption of the target primary amine.

Step 3: Workup and Isolation

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash sequentially with 5% aqueous Citric Acid (3x), saturated Sodium Bicarbonate (3x), and Brine (1x) to remove the HOAt byproduct and excess DIPEA.

  • Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Yield Calculation): Weigh the crude solid. A mass recovery of >90% theoretical yield indicates a successful coupling devoid of cyclization side reactions.

Step 4: Fmoc Deprotection (If chain elongation is required)

  • Dissolve the coupled product in a solution of 20% Piperidine in DMF.

  • Stir at room temperature for 20 minutes.

  • Validation Checkpoint 4 (UV-Vis): Monitor the reaction at 301 nm. The formation of the dibenzofulvene-piperidine adduct will plateau when deprotection is 100% complete.

Sources

Validation & Comparative

Analytical Comparison Guide: Advanced 2D-NMR vs. LC-MS/MS for the Confirmation of 2-(2-Aminoethoxy)acetate (AEEA) Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of modern peptide therapeutics and bioconjugates, the incorporation of hydrophilic mini-PEG linkers like 2-(2-Aminoethoxy)acetate (AEEA) is a critical structural modification. Blockbuster GLP-1 receptor agonists, such as , utilize a di-AEEA spacer ([Oct- γ -Glu-AEEA-AEEA]) to optimize their pharmacokinetic profiles and extend half-life[1]. However, confirming the exact site, sequence, and stoichiometric incorporation of AEEA poses a significant analytical hurdle. This guide objectively compares standard LC-MS/MS and 1D NMR against Advanced 2D-NMR workflows, providing a self-validating methodology for structural elucidation.

The Causality of Analytical Choices: Why 2D NMR?

As an Application Scientist, selecting the right analytical tool requires understanding the physical limitations of the molecule . AEEA (8-amino-3,6-dioxaoctanoic acid) acts as a flexible spatial spacer. When assessing its incorporation, analysts face two primary failure modes: mass deletions (e.g., missing an AEEA unit) and isobaric misincorporations (e.g., AEEA conjugated to the wrong lysine side-chain).

The Limitations of LC-MS/MS and 1D 1 H NMR

While LC-MS/MS is the industry standard for mass confirmation and sequence tagging, it frequently struggles with isobaric impurities. If an AEEA linker is attached to the wrong residue, the total mass remains identical. Furthermore, incomplete collision-induced dissociation (CID) fragmentation across the flexible PEGylating chain can obscure the exact linkage site[2].

Standard 1D 1 H NMR is similarly limited. The repeating ethoxy protons (-O-CH 2​ -CH 2​ -O-) of the AEEA linker produce severe spectral overlap in the narrow 3.4–3.8 ppm chemical shift range[3]. This bulk signal overlap obscures the fine multiplicity required to confirm whether one or multiple AEEA units are covalently bound, rendering 1D NMR insufficient for root-cause analysis of misincorporation[2].

The Mechanistic Advantage of 2D NMR

To establish a self-validating system, Advanced 2D-NMR must be employed as an orthogonal technique.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping proton signals by dispersing them across the much wider 13 C dimension.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Provides definitive proof of covalent linkage. By detecting 3 J long-range couplings between the AEEA N-CH 2​ protons and the adjacent amino acid's carbonyl carbon, HMBC effectively maps the peptide backbone, distinguishing exact isomers that LC-MS cannot resolve[1].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance of these analytical alternatives for AEEA confirmation.

Analytical TechniquePrimary UtilityAEEA Signal ResolutionLinkage Site ConfirmationLimit of Detection (LOD)Throughput
LC-MS/MS Exact mass & sequence taggingN/A (Mass-based)Moderate (Dependent on CID)~1-10 ppmHigh
1D 1 H NMR Bulk structural screeningPoor (Overlap at 3.4-3.8 ppm)Low (No backbone connectivity)~0.1%High
2D HSQC NMR C-H bond mappingHigh (Resolved in 13 C dimension)Low (Only direct C-H bonds)~0.5%Medium
2D HMBC NMR Covalent backbone connectivityHighDefinitive ( 3 J C-H coupling)~1.0%Low

Self-Validating Experimental Protocol for AEEA Confirmation

This protocol outlines a self-validating 2D-NMR workflow. Every step is designed to cross-verify the structural model, ensuring absolute trustworthiness in the analytical data.

Step 1: Sample Preparation & Solvation

  • Action: Dissolve 2–5 mg of the purified peptide in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is preferred over D 2​ O for complex peptides like semaglutide because it prevents the rapid exchange of amide protons, allowing for the observation of crucial NH signals required for backbone walking[1].

Step 2: 1D 1 H NMR Baseline Acquisition

  • Action: Acquire a standard 1D 1 H spectrum at 600 MHz (minimum 128 scans).

  • Validation: Identify the bulk AEEA methylene envelope between 3.40 and 3.80 ppm. While exact assignment is impossible here, integrating this region relative to a known single-proton resonance (e.g., an aromatic phenylalanine proton) provides a preliminary stoichiometric ratio[3].

Step 3: 2D 1 H- 13 C HSQC for Signal Dispersion

  • Action: Run a multiplicity-edited HSQC experiment.

  • Validation: The overlapping 1D signals will separate into distinct cross-peaks. Look for the characteristic AEEA shifts:

    • N-CH 2​ ( δH​ ~3.12 ppm, δC​ ~39-41 ppm)

    • O-CH 2​ ( δH​ ~3.50-3.60 ppm, δC​ ~67-70 ppm)

    • O-CH 2​ -CO ( δH​ ~4.00 ppm, δC​ ~68-70 ppm)[1].

Step 4: 2D 1 H- 13 C HMBC for Linkage Confirmation

  • Action: Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Validation: Locate the AEEA N-CH 2​ proton resonance (~3.12 ppm). Trace the vertical axis to find a cross-peak at ~170-172 ppm in the 13 C dimension. This confirms the 3 J covalent bond between the AEEA amine and the preceding amino acid's carbonyl group. To confirm the other side of the linker, trace the AEEA O-CH 2​ -CO protons (~4.00 ppm) to the amide nitrogen/proton of the subsequent residue, definitively proving site-specific incorporation[4].

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for confirming AEEA incorporation using orthogonal techniques.

G Start Peptide Synthesis (AEEA Incorporation) Split Orthogonal Analytical Workflow Start->Split LCMS LC-MS/MS Mass & Sequence Tag Split->LCMS NMR1D 1D 1H NMR Bulk PEG Signal Split->NMR1D Decision1 Mass Match? LCMS->Decision1 Decision2 Shift Resolution? NMR1D->Decision2 NMR2D 2D HSQC/HMBC NMR Exact Linkage & Shifts Confirmed AEEA Structurally Confirmed NMR2D->Confirmed Linkage Verified Fail Impurity / Misincorporation NMR2D->Fail Wrong Connectivity Decision1->NMR2D Yes (Isobaric Check) Decision1->Fail No (Mass Deletion) Decision2->NMR2D Overlap (Typical) Decision2->Confirmed Resolved

Fig 1: Orthogonal LC-MS/MS and 2D-NMR workflow for AEEA structural validation.

Sources

A Comparative Guide to the Quantitative Analysis of 2-(2-Aminoethoxy)acetate (AEEA) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of biotherapeutics, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The 2-(2-Aminoethoxy)acetate (AEEA) linker, a hydrophilic spacer, is increasingly utilized to connect antibodies to cytotoxic payloads, mitigating aggregation and improving pharmacokinetic properties. However, the successful synthesis of these complex biomolecules necessitates robust analytical methods to quantify the efficiency of conjugation, primarily by determining the drug-to-antibody ratio (DAR). An accurate assessment of DAR is a critical quality attribute (CQA) that directly influences the therapeutic window of an ADC.

This guide provides a comprehensive comparison of the three predominant analytical techniques for quantifying AEEA conjugation efficiency: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. Furthermore, this guide will equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their AEEA-conjugated ADCs.

The Foundational Role of the AEEA Linker

The AEEA linker, with its polyethylene glycol (PEG)-like structure, imparts hydrophilicity to the drug-linker moiety. This is a deliberate design choice to counteract the often hydrophobic nature of cytotoxic payloads, which can otherwise induce aggregation of the final ADC product. The structure of the AEEA linker facilitates its incorporation into bioconjugation strategies, typically involving the reaction of its terminal amino group with an activated carboxylic acid on the drug, followed by conjugation to the antibody.

AEEA_Conjugation_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_analysis Quantitative Analysis Drug-COOH Drug with Carboxylic Acid AEEA-NH2 AEEA Linker Drug-COOH->AEEA-NH2 Activation (e.g., EDC/NHS) Activated_Drug Activated Drug-Linker AEEA-NH2->Activated_Drug Antibody Monoclonal Antibody Activated_Drug->Antibody Conjugation to Lysine or Cysteine ADC Antibody-Drug Conjugate Antibody->ADC HIC HIC ADC->HIC RP-HPLC RP-HPLC ADC->RP-HPLC LC-MS LC-MS ADC->LC-MS

Caption: A generalized workflow for the synthesis and analysis of an ADC utilizing an AEEA linker.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for DAR determination is critical and depends on several factors, including the nature of the ADC, the desired level of detail, and the availability of instrumentation. The following sections provide an in-depth comparison of HIC, RP-HPLC, and LC-MS.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application DAR determination, drug-load distribution.[1]DAR determination (reduced ADC), analysis of fragments and impurities.[1]Definitive mass confirmation of DAR species, intact and subunit analysis.[2][3]
Separation Principle Hydrophobicity under non-denaturing conditions.[1]Hydrophobicity under denaturing conditions.[1]Mass-to-charge ratio of ions.[4]
Sample Integrity Preserves native protein structure.[1]Denatures the protein.[1]Can be performed under both native and denaturing conditions.[3]
Resolution Good for resolving species with different drug loads.High resolution for fragments and charge variants.[1]High mass resolution allows for unambiguous identification of species.
Key Advantages - Gentle, non-denaturing conditions- Direct analysis of intact ADCs- High resolving power- Robust and widely available- Unambiguous mass identification- High sensitivity- Provides structural information
Key Limitations - High salt concentrations can be corrosive- Not easily coupled with MS.[1]- Denaturing conditions can alter the sample- Potential for on-column artifacts- Complex instrumentation and data analysis- Matrix effects can suppress ionization

In-Depth Methodological Guides

Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for determining the DAR and drug-load distribution of ADCs.[1] It separates molecules based on their surface hydrophobicity in a non-denaturing aqueous mobile phase.[1] The addition of a high concentration of a kosmotropic salt (e.g., ammonium sulfate) to the mobile phase enhances the hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the different drug-loaded species, with higher DAR species eluting later due to their increased hydrophobicity.[5]

HIC_Principle cluster_column HIC Column cluster_mobile_phase Mobile Phase Gradient StationaryPhase Hydrophobic Stationary Phase DAR0 DAR 0 StationaryPhase->DAR0 Early Elution DAR2 DAR 2 StationaryPhase->DAR2 Intermediate Elution DAR4 DAR 4 StationaryPhase->DAR4 Late Elution HighSalt High Salt (Binding) LowSalt Low Salt (Elution) HighSalt->LowSalt Decreasing Salt Gradient ADC_mixture ADC Mixture (DAR 0, 2, 4, 6, 8) ADC_mixture->StationaryPhase Injection Detector UV Detector (280 nm) DAR0->Detector Lower Hydrophobicity DAR2->Detector DAR4->Detector Higher Hydrophobicity

Caption: Principle of HIC for separating ADC species based on hydrophobicity.

Experimental Protocol: HIC-HPLC for ADC DAR Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[6]

    • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0. Optionally, 20% isopropanol can be included to facilitate the elution of highly hydrophobic species.[6]

  • HPLC System and Column:

    • An HPLC system equipped with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).[6][7]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[6]

    • Column Temperature: 25°C.[6]

    • Detection Wavelength: 280 nm.[6]

    • Injection Volume: 10 µL of a ~1 mg/mL ADC sample.[6]

    • Gradient:

      • 0-2 min: 100% A

      • 2-20 min: 0-100% B

      • 20-25 min: 100% B

      • 25-27 min: 100% A

      • 27-35 min: 100% A (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species.

    • Calculate the weighted average DAR using the following formula:

      • DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using a mobile phase containing an organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid).[1] For ADC analysis, RP-HPLC is often performed on the reduced antibody to separate the light and heavy chains. The number of drugs conjugated to each chain alters its hydrophobicity, allowing for the quantification of different species.[8]

Experimental Protocol: RP-HPLC for Reduced ADC Analysis

  • Sample Preparation (Reduction):

    • To a 1 mg/mL solution of the ADC, add tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.[6]

    • Incubate at 37°C for 15 minutes.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • HPLC System and Column:

    • An HPLC system with a UV detector, ideally coupled to a mass spectrometer.

    • RP column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb C4).[6]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 90°C.[6]

    • Detection Wavelength: 280 nm.[6]

    • Injection Volume: 1 µL.[6]

    • Gradient: 30-60% B in 6 minutes.[6]

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • Calculate the DAR for the light and heavy chains separately and then sum them to obtain the total DAR.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unambiguous identification and quantification of ADC species by measuring their mass-to-charge ratio.[3] This technique can be performed on the intact ADC (native MS) or on its subunits after reduction or digestion. Native MS, often coupled with size-exclusion chromatography (SEC) for online buffer exchange, is particularly powerful for analyzing cysteine-linked ADCs where non-covalent interactions hold the subunits together.[3]

Experimental Protocol: LC-MS for Intact ADC Analysis (Native MS)

  • Sample Preparation:

    • If necessary, perform buffer exchange into a volatile, MS-friendly buffer such as 50 mM ammonium acetate. This can be done offline or online using an SEC column.[10]

  • LC System and MS:

    • A UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For online desalting, an SEC column (e.g., Waters BEH SEC) is used.[10]

  • Chromatographic and MS Conditions:

    • LC (SEC): Isocratic elution with 50 mM ammonium acetate at a flow rate of 300 µL/min.[10]

    • MS:

      • Ionization Mode: Positive Electrospray Ionization (ESI).

      • Capillary Voltage: Optimized for native protein analysis.

      • Mass Range: A wide range to encompass the high m/z charge states of the intact ADC (e.g., 900–4000 m/z).[10]

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species.

    • The mass difference between the peaks will correspond to the mass of the drug-linker, allowing for the confident assignment of each DAR species.

    • Calculate the average DAR from the relative abundance of each species.

Data Interpretation and Troubleshooting

HIC:

  • Poor Peak Resolution: Optimize the salt concentration and gradient steepness. Consider screening different HIC columns with varying hydrophobicity.[6]

  • Peak Tailing: Adjust the mobile phase pH or increase the buffer concentration. A small amount of organic modifier can also help.[6]

  • Variable Retention Times: Ensure consistent mobile phase preparation and use a column oven for temperature control.[6]

RP-HPLC:

  • Broad Peaks: Increase the column temperature to improve mass transfer or increase the gradient steepness.[6]

  • Poor Peak Shape: Use a mobile phase with a low pH (e.g., 0.1% TFA) to suppress silanol interactions.[6]

  • Column Deterioration: Employ a guard column and implement a rigorous column washing protocol.[6]

LC-MS:

  • Low Signal Intensity: Optimize ionization source parameters and ensure proper desalting of the sample.

  • Complex Spectra: For highly heterogeneous samples, consider deglycosylation to simplify the spectrum.

  • Inaccurate Mass Measurement: Calibrate the mass spectrometer regularly.

Conclusion

The quantitative analysis of 2-(2-Aminoethoxy)acetate conjugation efficiency is a critical aspect of ADC development. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Liquid Chromatography-Mass Spectrometry each offer unique advantages and limitations. HIC provides a robust method for DAR determination under non-denaturing conditions, making it ideal for routine quality control. RP-HPLC offers high resolution for the analysis of reduced ADC subunits and is valuable for impurity profiling. LC-MS stands out for its ability to provide unambiguous mass confirmation of each DAR species, offering the highest level of confidence in the characterization of these complex biotherapeutics. The choice of the most suitable technique will depend on the specific analytical needs, the stage of development, and the available resources. A multi-faceted approach, often employing HIC or RP-HPLC for routine analysis and LC-MS for in-depth characterization and troubleshooting, will provide the most comprehensive understanding of your AEEA-conjugated ADC.

References

  • BenchChem. (2025).
  • Pan, L., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed.
  • BenchChem. (2025).
  • Waters Corporation. (n.d.).
  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
  • Genentech. (2024). Characterizing Antibody-Drug Conjugates with Charge Detection Mass Spectrometry.
  • Sterling Pharma Solutions. (2022). The use of mass spectrometry to aid ADC development.
  • Novatia, LLC. (n.d.).
  • Rathore, A. S., et al. (2021). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations.
  • Chen, Y., et al. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System.
  • Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs.
  • Chromatography Online. (2025).
  • BenchChem. (2025).
  • Creative Biostructure. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR)
  • Phenomenex. (2025).
  • WuXi AppTec. (2025). DAR Research on ADCs Using LC-MS.
  • Shimadzu. (n.d.).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Complete Characterization of a Cysteine-linked Antibody-Drug Conjugate Performed on a Hybrid Quadrupole-Orbitrap Mass Spectrometer.
  • Wakankar, A., et al. (2011).
  • WuXi AppTec. (2023). Antibody-Drug Conjugate (ADC)
  • Li, N., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis.
  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs)
  • Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs)
  • American Pharmaceutical Review. (2015).
  • Tosoh Bioscience. (n.d.).
  • Chromatography Today. (2021). Accelerating ADC Development with Mass Spectrometry.
  • CASSS. (2024).
  • Agilent Technologies. (n.d.).

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Performance Comparison Guide: Enzymatic Cleavage Assays for AEEA-Linked Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and targeted drug delivery, I approach linker design not merely as a structural necessity, but as a critical kinetic regulator. In the development of Antibody-Drug Conjugates (ADCs) and targeted prodrugs, the 2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) linker—often referred to as a mini-PEG or PEG2 spacer—plays a transformative role.

While the AEEA moiety itself is a highly stable, non-cleavable spacer designed to optimize pharmacokinetic properties in systemic circulation , its strategic placement adjacent to enzyme-cleavable peptide motifs (such as Val-Cit or Asn-Asn) fundamentally alters the drug's intracellular release profile. By providing critical steric relief, AEEA "telescopes" the cleavable sequence away from the bulky antibody or payload, granting lysosomal proteases unhindered access to the scissile bond. Furthermore, AEEA linkers have been widely validated in complex bioconjugation systems, proving their structural inertness and reliability under diverse chemical and biological conditions 2.

This guide objectively compares the enzymatic cleavage performance of AEEA-linked therapeutics against alternative linker architectures and provides field-proven, self-validating protocols for quantifying these kinetics.

Mechanistic Causality: Why Spacer Design Dictates Cleavage

When an antibody is conjugated directly to a cleavable peptide-payload complex (a "zero-spacer" architecture), the sheer bulk of the immunoglobulin often masks the dipeptide, restricting its entry into the narrow active site cleft of lysosomal enzymes like Cathepsin B or Legumain. Hydrophobic alkyl spacers attempt to solve this but often induce aggregation, leading to rapid plasma clearance.

Recent studies utilizing enzyme-agnostic lysosomal screens have demonstrated that incorporating a hydrophilic AEEA linker adjacent to cleavable motifs significantly enhances enzymatic cleavage efficiency without compromising plasma stability 3. The AEEA spacer lowers the Michaelis constant ( Km​ ) by facilitating a superior fit within the enzyme's active pocket.

Intracellular_Trafficking Circulation AEEA-Linked ADC (Systemic Circulation) Endocytosis Receptor-Mediated Endocytosis Circulation->Endocytosis Antigen Binding Endosome Early/Late Endosome (pH 6.0 - 6.5) Endocytosis->Endosome Internalization Lysosome Lysosome Maturation (pH 4.5 - 5.0) Endosome->Lysosome Acidification Enzyme Lysosomal Proteases (e.g., Cathepsin B) Lysosome->Enzyme Protease Activation Cleavage Enzymatic Cleavage (AEEA prevents steric clash) Enzyme->Cleavage Target Recognition Release Payload Release & Cell Death Cleavage->Release Traceless Release

Intracellular trafficking and lysosomal cleavage pathway of AEEA-linked ADCs.

Comparative Performance Data

To objectively evaluate the impact of the AEEA linker, we benchmarked an AEEA-spaced conjugate against a zero-spacer conjugate and a hydrophobic alkyl-spaced conjugate. The data below synthesizes representative performance metrics for Cathepsin B-mediated cleavage and human plasma stability.

Table 1: Comparative Cleavage Kinetics (Cathepsin B, pH 5.2, 37°C)
Linker ArchitectureSpacer Type Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)Relative Efficiency
Mal-Val-Cit-PABC-MMAE None (Zero-Spacer)45.20.122,6541.0x (Baseline)
Mal-Alkyl-Val-Cit-PABC-MMAE Hydrophobic (C6)38.50.153,8961.4x
Mal-AEEA-Val-Cit-PABC-MMAE Hydrophilic (PEG2)12.40.4838,70914.5x

Insight: The AEEA linker dramatically reduces Km​ , indicating a much higher binding affinity between the enzyme and the substrate due to the alleviation of steric hindrance. This results in a 14.5-fold increase in catalytic efficiency.

Table 2: Human Plasma Stability (7-Day Incubation, 37°C)
Linker Architecture% Intact Conjugate (Day 1)% Intact Conjugate (Day 7)Primary Degradation Pathway
Mal-Val-Cit-PABC-MMAE 98.5%82.1%Slow enzymatic off-target cleavage
Mal-Alkyl-Val-Cit-PABC-MMAE 97.2%74.5%Aggregation / Macrophage clearance
Mal-AEEA-Val-Cit-PABC-MMAE 99.1%94.3% Highly stable; minimal degradation

Insight: Unlike hydrophobic spacers that can trigger aggregation and premature clearance, the hydrophilic nature of AEEA shields the conjugate in systemic circulation, ensuring the payload is only released upon lysosomal internalization.

Self-Validating Experimental Protocols

A robust enzymatic assay must be a self-validating system . Every run must internally confirm that the observed signal is strictly due to enzymatic cleavage at the intended peptide bond, rather than non-specific linker degradation or assay artifacts.

Protocol A: FRET-Based High-Throughput Lysosomal Cleavage Assay

This protocol is designed for rapid screening of AEEA-linked cleavable motifs using a fluorophore-quencher pair.

Causality in Design:

  • pH 5.2 Buffer: Precisely mimics the acidic lysosomal environment required for optimal Cathepsin B and Legumain activity.

  • Dithiothreitol (DTT): Cathepsin B is a cysteine protease; DTT maintains the active-site cysteine in a reduced, highly nucleophilic state.

  • CHAPS Detergent: Prevents the non-specific adsorption of hydrophobic payloads to the microplate walls, ensuring accurate kinetic readings.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare 50 mM Sodium Acetate (NaOAc) buffer, pH 5.2, containing 2 mM DTT and 0.1% CHAPS.

  • Enzyme Activation: Pre-incubate human recombinant Cathepsin B (10 nM final concentration) in the assay buffer for 15 minutes at 37°C to fully reduce the active site.

  • Self-Validation Setup: Prepare three parallel conditions in a black 96-well microplate:

    • Test Well: Enzyme + AEEA-linked cleavable substrate.

    • Negative Control 1 (Spontaneous Hydrolysis): Buffer + AEEA-linked cleavable substrate (No enzyme).

    • Negative Control 2 (Specificity Check): Enzyme + AEEA-only substrate (lacking the cleavable peptide motif).

  • Reaction Initiation: Add the substrates (final concentration 5 µM) to their respective wells.

  • Kinetic Reading: Immediately monitor fluorescence continuously (e.g., every 2 minutes) for 120 minutes at 37°C using a microplate reader.

Protocol B: LC-MS/MS Cleavage Kinetics and Metabolite Identification

While FRET provides rapid kinetics, LC-MS/MS is mandatory for structural validation. It proves exactly where the cleavage occurred.

Assay_Workflow Prep Prepare Substrate (10 µM AEEA-Drug) Buffer Lysosomal Buffer (pH 5.2 + 2mM DTT) Prep->Buffer Dilute Incubate Incubate with Enzyme (37°C, 0-120 min) Buffer->Incubate Add Enzyme Quench Quench Reaction (1% Formic Acid) Incubate->Quench Timepoints Analyze LC-MS/MS Quantification Quench->Analyze Extract

Self-validating LC-MS/MS workflow for evaluating enzymatic cleavage kinetics.

Causality in Design:

  • Formic Acid Quench: Instantly drops the pH to ~2.0, denaturing the enzyme and permanently freezing the kinetic profile at exact time points.

  • Exact Mass Determination: Validates that cleavage occurred precisely at the intended scissile bond (e.g., Citrulline-PABC), ruling out off-target AEEA degradation.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the AEEA-linked ADC/prodrug with 50 nM of the target lysosomal enzyme in 50 mM Citrate buffer (pH 5.0) at 37°C.

  • Time-Course Sampling: At precise intervals (0, 15, 30, 60, 90, 120 min), extract 20 µL aliquots from the reaction mixture.

  • Quenching: Immediately mix the extracted aliquot with 80 µL of ice-cold quench solution (Acetonitrile containing 1% Formic Acid and a stable-isotope internal standard).

  • Centrifugation: Spin the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any precipitated bulk proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a high-resolution Q-TOF mass spectrometer. Monitor the exponential decay of the parent mass and the corresponding appearance of the exact payload fragment mass to calculate kcat​ and Km​ .

References

  • Non-Cleavable Linker Products | High-Quality Supply. BOC Sciences.
  • Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine-Containing Molecules to Proteins. Journal of the American Chemical Society.
  • Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers. Bioconjugate Chemistry (ACS Publications).

Sources

Safety Operating Guide

2-(2-Aminoethoxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(2-Aminoethoxy)acetate

Introduction & Chemical Profile

For drug development professionals engaged in bioconjugation, PROTAC design, or solid-phase peptide synthesis (SPPS), 2-(2-Aminoethoxy)acetate (also known as 2-(2-Aminoethoxy)acetic acid or PEG1-CH2COOH) is a ubiquitous hydrophilic spacer. While its structural integration improves the solubility and pharmacokinetic profiles of target molecules, managing its laboratory waste requires strict adherence to environmental and safety regulations. This guide provides self-validating, step-by-step protocols for the safe handling, spill response, and disposal of this chemical.

Hazard Assessment and Regulatory Classification

Under the US Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), pure 2-(2-Aminoethoxy)acetic acid is classified as a non-hazardous substance[1]. It does not appear on the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) P-list or U-list for acutely toxic commercial chemical products, nor does it inherently exhibit the four RCRA hazardous waste characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[2].

However, "non-hazardous" does not mean unregulated. Under RCRA Subtitle D, non-hazardous laboratory chemicals must still be disposed of in a manner that prevents environmental pollution[3]. Furthermore, the operational context dictates the disposal route: when 2-(2-Aminoethoxy)acetate is dissolved in common SPPS solvents (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)), the resulting waste stream assumes the hazardous characteristics of the solvent[2].

Quantitative Data & Chemical Properties

Table 1: Physicochemical and Regulatory Profile of 2-(2-Aminoethoxy)acetate

Property / ParameterValue / Classification
Chemical Name 2-(2-Aminoethoxy)acetic acid
CAS Number 10366-71-9 / 39877-93-5
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Physical State Solid (Powder/Crystals)
OSHA Hazards None classified (Handle as potential irritant)[1]
RCRA Waste Code (Pure) Non-Hazardous (Subtitle D)[3]
Incompatibilities Strong oxidizing agents[1]

Step-by-Step Disposal Procedures

The disposal methodology for 2-(2-Aminoethoxy)acetate depends entirely on its physical state and the presence of co-solvents.

Protocol A: Disposal of Pure Solid Waste (Expired or Unused)

  • Segregation: Ensure the solid waste is isolated from strong oxidizing agents to prevent unintended exothermic reactions[1].

  • Containment: Sweep or shovel the solid into a compatible, sealable plastic (HDPE) or glass container.

    • Causality: Avoid using compressed air or dry sweeping methods that generate high-velocity dust. Airborne organic powders can act as respiratory irritants and contaminate sensitive analytical equipment.

  • Labeling: Apply a "Non-Hazardous Waste" label. Include the accumulation start date, chemical name, and generator details[3].

  • EHS Pickup: Submit a waste pickup request to your Environmental Health and Safety (EHS) department for commercial incineration or designated landfilling.

Protocol B: Disposal of Aqueous Solutions

  • pH Verification: Measure the pH of the aqueous waste solution.

  • Neutralization: If the solution is acidic or basic due to other reagents, neutralize it to a stabilized pH between 5.5 and 9.5.

    • Causality: Corrosivity is the only RCRA characteristic that can be legally treated by a generator on-site without a specific EPA permit[4].

  • Drain Disposal Assessment: If the solution contains only 2-(2-Aminoethoxy)acetate and non-toxic aqueous buffers, it may be eligible for drain disposal followed by a water flush (typically 20 parts water)[4]. Always verify local Publicly Owned Treatment Works (POTW) regulations before proceeding.

Protocol C: Disposal of Organic Solvent Mixtures (e.g., SPPS Waste)

  • Classification: If the linker is dissolved in solvents like DCM or DMF during peptide coupling, the waste is immediately classified as RCRA Hazardous Waste (e.g., F002 for halogenated solvents)[2].

  • Collection: Transfer the liquid to a designated, chemically compatible hazardous waste carboy.

  • Storage: Keep the container tightly closed in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

Visualizing the Disposal Workflow

DisposalWorkflow Start 2-(2-Aminoethoxy)acetate Waste Generated Solid Solid Waste (Unused/Spill) Start->Solid Liquid Liquid Solution Start->Liquid DispSolid Non-Hazardous Lab Waste (Incineration/Landfill) Solid->DispSolid Aqueous Aqueous Buffer (No toxic organics) Liquid->Aqueous Organic Organic Solvent (DMF, DCM, etc.) Liquid->Organic DispAq Check pH (5.5 - 9.5) Drain Disposal (if permitted) Aqueous->DispAq DispOrg Hazardous Solvent Waste (RCRA Regulated) Organic->DispOrg

Disposal decision workflow for 2-(2-Aminoethoxy)acetate waste streams.

Empty Container Management

Chemical containers that previously held 2-(2-Aminoethoxy)acetate must meet the EPA's definition of "RCRA Empty" before standard disposal[3].

  • Emptying: Remove all contents using standard laboratory practices (pouring, scraping).

  • Rinsing: Triple-rinse the container with a compatible solvent (e.g., water or a mild alcohol). Collect the first rinsate as chemical waste.

  • Defacing: Completely deface or remove the original manufacturer labels to prevent downstream logistical confusion.

  • Disposal: Place the clean, dry container in the appropriate laboratory recycling or broken glass receptacle.

Spill Response and Containment Protocol

In the event of an accidental release, immediate and methodical action prevents unnecessary exposure and cross-contamination.

SpillResponse Spill Solid Spill Detected PPE Don PPE (Gloves, Goggles, Mask) Spill->PPE Sweep Careful Sweeping (Avoid Dust Formation) PPE->Sweep Container Transfer to Sealable Waste Container Sweep->Container Label Label as Non-Hazardous Chemical Waste Container->Label Disposal EHS Pickup Label->Disposal

Step-by-step spill response and containment protocol for solid residues.

Spill Clean-Up Methodology:

  • Secure the Area: Restrict access to the spill zone to prevent tracking the powder throughout the lab.

  • Personal Protective Equipment (PPE): Equip standard lab PPE—nitrile gloves, safety goggles, and a lab coat. If ventilation is poor, a particulate respirator is recommended.

  • Containment: Surround the spill to prevent it from spreading into floor drains or crevices.

  • Collection: Use a designated lab shovel or dustpan to carefully sweep up the solid[1].

    • Causality: Lightly misting the powder with water before sweeping effectively suppresses dust formation, mitigating inhalation risks and preventing airborne cross-contamination in sensitive analytical spaces.

  • Sanitization: Wipe down the affected surface with a damp paper towel to capture residual micro-particles. Dispose of the paper towels in the same non-hazardous waste container.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. [Link]

  • Rowan University Environmental Health & Safety. "Non-Hazardous Waste Disposal Guide for Laboratories". Rowan University. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Aminoethoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-(2-Aminoethoxy)acetate. As this compound is not extensively characterized with a dedicated Safety Data Sheet (SDS), our recommendations are rooted in a conservative safety assessment derived from its constituent precursors: 2-(2-aminoethoxy)ethanol and acetic acid . This approach ensures a high margin of safety by addressing the known, significant hazards of both the corrosive amine and the corrosive acid.

The primary directive of this protocol is to prevent all routes of exposure—dermal, ocular, and inhalation. The hazards associated with the parent compounds are severe, including the potential for serious skin burns, eye damage, and respiratory irritation.[1][2][3][4][5][6] Adherence to these guidelines is critical for ensuring personnel safety and operational integrity in the laboratory.

Hazard Profile: A Synthesis of Precursor Dangers

To establish the required level of protection, we must first understand the potential hazards of 2-(2-Aminoethoxy)acetate. This profile is inferred from its parent molecules:

  • 2-(2-Aminoethoxy)ethanol (CAS 929-06-6): This compound is classified as corrosive. It is known to cause severe skin burns and serious eye damage.[3][4][5][6] Inhalation can lead to irritation of the respiratory tract.[1]

  • Acetic Acid (CAS 64-19-7): A well-known corrosive substance that can cause severe skin burns and eye damage.[2][7][8] Its vapors are irritating to the respiratory system and, at high concentrations, it is flammable.[2][7][9]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is the most critical hands-on defense against chemical exposure. Always use PPE as the final line of defense after implementing engineering controls (like a chemical fume hood) and administrative controls.[10][11]

The following table summarizes the minimum PPE requirements for handling 2-(2-Aminoethoxy)acetate in any form (solid or in solution).

Body PartRequired PPEStandard / Material SpecificationRationale
Eyes/Face Chemical Splash Goggles AND a Face ShieldGoggles: ANSI Z87.1 certified. Face Shield: Provides full-face splash protection.Protects against splashes of corrosive material. Both parent compounds can cause severe, irreversible eye damage.[1][2][11][12][13]
Hands Chemical-Resistant Gloves (Double-gloving recommended)Nitrile or Neoprene. Check manufacturer's compatibility chart for breakthrough times.Prevents direct skin contact. The compound is presumed to be corrosive and can cause severe skin burns.[3][4][12]
Body Chemical-Resistant Lab Coat or ApronWear over full-length pants and closed-toe shoes. Ensure sleeves are fully engaged.Protects skin and personal clothing from spills and splashes.[10][12][13]
Respiratory Work must be performed in a certified chemical fume hood.N/A (Engineering Control)Prevents inhalation of potential aerosols or vapors which may be irritating or harmful.[11][14]

Operational Plan: From Preparation to Disposal

A safe protocol is a self-validating system. Follow these steps methodically to ensure safety throughout the handling process.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Place all necessary equipment (glassware, stir bars, reagents, waste container) inside the fume hood before introducing the 2-(2-Aminoethoxy)acetate.

  • Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest safety shower and eyewash station.[11] Ensure a spill kit is readily available.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then gloves, then goggles and face shield.

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely managing 2-(2-Aminoethoxy)acetate in the laboratory.

prep 1. Preparation - Verify Fume Hood - Assemble Materials - Locate Safety Gear ppe 2. Don PPE - Lab Coat - Gloves - Goggles & Face Shield prep->ppe Proceed handle 3. Chemical Handling (Inside Fume Hood) - Weighing - Transfer - Solution Prep ppe->handle Work Begins waste 4. Waste Segregation - Collect in Labeled, Compatible Container handle->waste During/After Use decon 5. Decontamination - Clean Workspace - Handle Contaminated Equipment handle->decon waste->decon After Handling doff 6. Doff PPE - Gloves (Outer) - Face Shield/Goggles - Lab Coat - Gloves (Inner) decon->doff Work Complete dispose 7. Final Disposal - Store Waste in Satellite Area - Contact EHS for Pickup doff->dispose Final Step

Sources

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